ER degrader 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H32F4N4O3 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
2,2-difluoro-3-[(5S,7R)-5-[3-fluoro-5-[[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]amino]-2-pyridinyl]-7-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl]propan-1-ol |
InChI |
InChI=1S/C26H32F4N4O3/c1-16-7-17-8-22-23(37-15-36-22)10-20(17)25(34(16)13-26(29,30)14-35)24-21(28)9-19(11-31-24)32-18-3-6-33(12-18)5-2-4-27/h8-11,16,18,25,32,35H,2-7,12-15H2,1H3/t16-,18+,25+/m1/s1 |
InChI Key |
QDLCSYBYYIFZJR-QDKQFYOWSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C=C2[C@H](N1CC(CO)(F)F)C4=C(C=C(C=N4)N[C@H]5CCN(C5)CCCF)F)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(N1CC(CO)(F)F)C4=C(C=C(C=N4)NC5CCN(C5)CCCF)F)OCO3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Estrogen Receptor Degraders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrogen receptor alpha (ERα) is a pivotal driver in the majority of breast cancers. Endocrine therapies targeting this receptor are a cornerstone of treatment, but intrinsic and acquired resistance remains a significant clinical challenge. Estrogen Receptor (ER) degraders represent a therapeutic class designed to overcome these limitations by not only antagonizing the receptor but also inducing its complete and sustained elimination. This guide provides a detailed technical overview of the mechanism of action of ER degraders, focusing on the first-in-class Selective Estrogen Receptor Degrader (SERD), Fulvestrant, as a foundational example. It further offers a comparative analysis with a next-generation oral SERD, Elacestrant, and an emerging class of ER degraders, the Proteolysis Targeting Chimeras (PROTACs), exemplified by Vepdegestrant (ARV-471). This document includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and mechanisms.
The Estrogen Receptor Signaling Pathway
The canonical ERα signaling pathway is initiated by the binding of its cognate ligand, 17β-estradiol (E2), in the cytoplasm. This binding event triggers a conformational change in the ERα, leading to its dimerization and translocation into the nucleus. Within the nucleus, the ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding facilitates the recruitment of co-activator proteins, initiating the transcription of genes involved in cell proliferation, survival, and differentiation.
Mechanism of Action of ER Degraders
Selective Estrogen Receptor Degraders (SERDs)
SERDs are a class of drugs that competitively bind to ERα and induce a conformational change that results in the receptor's ubiquitination and subsequent degradation by the proteasome.[1][2] This dual mechanism of action—antagonism and degradation—effectively eliminates ERα from the cell, thereby shutting down downstream signaling pathways that drive cancer cell growth.[1]
Fulvestrant (ICI 182,780) , the first approved SERD, serves as the archetypal example. It binds to the ER with high affinity, disrupts receptor dimerization, and inhibits its nuclear localization.[3] The unstable complex formed between fulvestrant and ERα is recognized by the cellular machinery responsible for protein degradation, leading to the destruction of the receptor.[4]
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that represent a novel approach to targeted protein degradation. An ER-targeting PROTAC, such as Vepdegestrant (ARV-471) , consists of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. By bringing the ERα and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the efficient polyubiquitination and subsequent proteasomal degradation of ERα.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Fulvestrant, Elacestrant, and Vepdegestrant (ARV-471).
Table 1: ERα Binding Affinity and Degradation Potency
| Compound | Type | ERα Binding Affinity (Ki) | ERα Degradation (DC50) | Max Degradation (Dmax) |
| Fulvestrant | SERD | ~0.2 nM | - | ~40-50% in vivo |
| Elacestrant | Oral SERD | - | ~0.6 nM (EC50) | Similar to Fulvestrant |
| Vepdegestrant (ARV-471) | PROTAC | ~0.28 nM | ~1-2 nM | >90% |
Table 2: Anti-proliferative Activity in ER+ Breast Cancer Cell Lines
| Compound | Cell Line | IC50 / GI50 | Notes |
| Fulvestrant | MCF-7 | ~0.29 - 0.8 nM | Wild-type ERα |
| T47D | ~2.17 µM | Wild-type ERα | |
| Elacestrant | MCF-7 | - | IC50 values are generally 10-fold higher than fulvestrant but are within clinically achievable concentrations. |
| MCF-7 LTED (Y537C) | ~5 nM (GI50) | ESR1 mutant | |
| SUM44-LTED (Y537S) | ~100 nM (GI50) | ESR1 mutant | |
| Vepdegestrant (ARV-471) | T47D-KBluc | ~1.1 nM (IC50) | Reporter assay |
| MCF-7 | ~0.9 nM (DC50) | Degradation assay | |
| ESR1 mutant lines | Potent growth inhibition | Y537S and D538G mutants |
Experimental Protocols
ERα Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound for ERα by quantifying its ability to compete with a radiolabeled ligand.
-
Materials:
-
Rat uterine cytosol preparation (source of ERα)
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Radiolabeled ligand: [³H]-17β-estradiol ([³H]-E2)
-
Unlabeled competitor (test compound, e.g., Fulvestrant) at various concentrations
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare uterine cytosol from ovariectomized rats.
-
In assay tubes, combine a fixed amount of cytosol (50-100 µg protein) and a fixed concentration of [³H]-E2 (0.5-1.0 nM).
-
Add increasing concentrations of the unlabeled test compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand (e.g., via filtration).
-
Quantify the bound radioactivity using a scintillation counter.
-
Plot the percentage of bound [³H]-E2 against the log concentration of the competitor to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Western Blot for ERα Degradation
This protocol allows for the visualization and quantification of ERα protein levels following treatment with a degrader.
-
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Cell culture medium and reagents
-
ER degrader (e.g., Fulvestrant, ARV-471)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of the ER degrader or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE (20-40 µg per lane) and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply chemiluminescent substrate and visualize bands using an imaging system.
-
Quantify band intensity and normalize to the loading control to determine the relative ERα protein levels.
-
In-Cell Ubiquitination Assay
This assay is used to demonstrate that the degradation of ERα is mediated by the ubiquitin-proteasome system.
-
Materials:
-
ER-positive breast cancer cells
-
Plasmids encoding His-tagged Ubiquitin (His-Ub) and ERα
-
Transfection reagent
-
ER degrader
-
Proteasome inhibitor (e.g., MG-132)
-
Lysis buffer containing Ni-NTA agarose beads
-
Western blot reagents
-
-
Procedure:
-
Co-transfect cells with plasmids for His-Ub and ERα.
-
Treat cells with the ER degrader with or without a proteasome inhibitor (MG-132) for a few hours.
-
Lyse the cells under denaturing conditions.
-
Perform a pull-down of ubiquitinated proteins using Ni-NTA agarose beads.
-
Elute the bound proteins.
-
Analyze the eluates by Western blot using an anti-ERα antibody to detect polyubiquitinated ERα. An increase in high molecular weight ERα smears in the presence of the degrader and MG-132 indicates ubiquitination.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
ER-positive breast cancer cells
-
96-well plates
-
ER degrader
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Treat cells with a serial dilution of the ER degrader for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50.
-
ERα Reporter Gene Assay
This assay measures the transcriptional activity of ERα in response to a test compound.
-
Materials:
-
Cells stably or transiently co-transfected with an ERα expression vector and a reporter plasmid containing an ERE-driven luciferase gene (e.g., MCF7-VM7Luc4E2).
-
ER degrader
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with the ER degrader in the presence of a known ERα agonist (e.g., 17β-estradiol) to measure antagonist activity.
-
Incubate for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
A decrease in luciferase activity in the presence of the degrader indicates inhibition of ERα transcriptional activity.
-
Experimental Workflow
A typical preclinical workflow for the evaluation of a novel ER degrader is outlined below.
Conclusion
Estrogen receptor degraders, including SERDs and PROTACs, offer a powerful therapeutic strategy for ER-positive breast cancer by promoting the elimination of the ERα protein. This comprehensive guide has detailed the molecular mechanisms of action, provided key quantitative data for prototypical and next-generation agents, and outlined the essential experimental protocols for their characterization. This information serves as a valuable resource for researchers and drug development professionals working to advance this important class of anti-cancer agents.
References
An In-depth Technical Guide to the Binding Affinity of ER Degraders to Estrogen Receptor Alpha
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor alpha (ERα), a key driver in the majority of breast cancers, remains a critical therapeutic target. Selective Estrogen Receptor Degraders (SERDs) represent a class of endocrine therapies designed to not only antagonize but also eliminate the ERα protein, thereby offering a potential advantage over traditional antagonists. This technical guide provides a detailed overview of the binding affinity of ER degraders to ERα, focusing on quantitative data, experimental methodologies, and the underlying biological pathways.
While the term "ER degrader 1" is noted as a potent degrader of the estrogen receptor in patent literature (WO2021139756A1, compound 11), specific quantitative binding affinity data for this compound is not publicly available at present.[1] Therefore, this guide will focus on well-characterized and clinically relevant ER degraders to provide a comprehensive understanding of the binding characteristics of this important class of molecules.
Quantitative Binding Affinity Data
The binding affinity of ER degraders to ERα is a critical parameter for their biological activity. This is typically quantified by metrics such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). The table below summarizes the binding affinities of several key ER degraders for ERα.
| Compound Name | Compound Type | Binding Parameter | Value (nM) | Assay Type | Reference |
| Fulvestrant (ICI 182,780) | SERD | IC50 | 0.94 | Cell-free | [2] |
| IC50 | 27 | Competitive binding assay (LBD) | [3] | ||
| Vepdegestrant (ARV-471) | PROTAC | IC50 | 1 | Radioligand binding assay | [4] |
| DC50 | ~1 | ER degradation in cell lines | [5] | ||
| Bazedoxifene | SERM/SERD hybrid | IC50 | 26 | Radioligand binding assay | |
| Compound 11 (from a study on novel SERDs) | Novel SERD | RBA | High (not quantified in nM) | Competitive binding assay | |
| OP-1074 | PA-SERD | IC50 | 7 | Competitive binding assay (LBD) |
Note: The values presented are from different experimental systems and should be compared with caution. PA-SERD: Pure Antiestrogen and Selective ERα Degrader; RBA: Relative Binding Affinity.
Signaling Pathway and Mechanism of Action
ER degraders function by binding to ERα and inducing its degradation through the ubiquitin-proteasome system. This process effectively eliminates the receptor from the cell, preventing both ligand-dependent and -independent signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARV-471 | Estrogen Receptor/ERR | TargetMol [targetmol.com]
"ER degrader 1" selectivity profile
An In-depth Technical Guide to the Selectivity Profile of a Representative Estrogen Receptor (ER) Degrader: Vepdegestrant (ARV-471)
Introduction
The targeting of the estrogen receptor (ER) is a cornerstone in the treatment of ER-positive breast cancer. While selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) have been pivotal, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a novel and potent therapeutic strategy. This guide provides a detailed technical overview of the selectivity profile of a leading investigational PROTAC ER degrader, vepdegestrant (ARV-471), which will be used as a representative example for "ER degrader 1". Vepdegestrant is an orally bioavailable molecule designed to specifically target and induce the degradation of the estrogen receptor.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
Vepdegestrant is a heterobifunctional molecule that operates through the PROTAC mechanism. It consists of a ligand that binds to the estrogen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] By bringing the ER and the E3 ligase into close proximity, vepdegestrant facilitates the ubiquitination of the ER, marking it for degradation by the proteasome.[5] This event-driven pharmacology allows for the catalytic degradation of the target protein, distinguishing it from traditional occupancy-driven inhibitors.
Caption: Mechanism of action of the PROTAC ER degrader, vepdegestrant.
Selectivity Profile
The selectivity of a targeted therapy is paramount to its safety and efficacy. Vepdegestrant has demonstrated a high degree of selectivity for the estrogen receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for vepdegestrant (ARV-471).
Table 1: In Vitro Degradation and Potency of Vepdegestrant
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation) | ER-positive breast cancer cell lines | ~1-2 nM | |
| GI₅₀ (Growth Inhibition) | MCF-7 | 3.3 nM | |
| GI₅₀ (Growth Inhibition) | T47D | 4.5 nM | |
| GI₅₀ (Growth Inhibition) | T47D (ER Y537S mutant) | 8.0 nM | |
| GI₅₀ (Growth Inhibition) | T47D (ER D538G mutant) | 5.7 nM |
Table 2: In Vivo Efficacy of Vepdegestrant
| Model | Treatment | ER Degradation | Tumor Growth Inhibition (TGI) | Reference |
| MCF-7 Xenograft | 3 mg/kg, oral, daily | >94% | 85% | |
| MCF-7 Xenograft | 10 mg/kg, oral, daily | >94% | 98% | |
| MCF-7 Xenograft | 30 mg/kg, oral, daily | >94% | 120% | |
| ST941/HI (PDX, ER Y537S) | 10 mg/kg, oral, daily | Not specified | Tumor regression |
A proteomics study conducted in MCF-7 cells treated with vepdegestrant revealed that the most significantly downregulated protein was the estrogen receptor, providing strong evidence for its high selectivity at the cellular level. While a comprehensive kinome scan or broad off-target binding profile for vepdegestrant is not publicly available in the reviewed literature, the existing data points to a highly specific degrader of the estrogen receptor.
Signaling Pathway
Vepdegestrant targets the ER signaling pathway, which is a critical driver of proliferation in ER-positive breast cancer.
Caption: Simplified ER signaling pathway and the point of intervention by vepdegestrant.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
Experimental Workflow
Caption: A general experimental workflow for the preclinical characterization of a PROTAC ER degrader.
Western Blot Analysis for ERα Degradation
This protocol is used to quantify the degradation of the ERα protein following treatment with an ER degrader.
-
Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the ER degrader for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control.
-
Calculate the half-maximal degradation concentration (DC₅₀) from the dose-response curve.
-
Cell Viability Assay (e.g., CCK-8)
This assay measures the effect of the ER degrader on cell proliferation and viability.
-
Cell Seeding and Treatment:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the ER degrader. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Determine the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of viability against the logarithm of the drug concentration.
-
MCF-7 Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of the ER degrader.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or NSG).
-
Supplement the mice with estrogen, typically via a slow-release pellet, to support the growth of the estrogen-dependent MCF-7 cells.
-
Inject MCF-7 cells, often mixed with Matrigel, into the mammary fat pad of the mice.
-
-
Treatment and Monitoring:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the ER degrader (e.g., by oral gavage) and vehicle control according to the desired dosing schedule.
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Monitor the body weight and overall health of the animals.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be used for pharmacodynamic analysis, such as Western blotting to confirm ER degradation.
-
Vepdegestrant (ARV-471) serves as a prime example of a highly potent and selective PROTAC ER degrader. Its mechanism of action, leading to the efficient degradation of the estrogen receptor, translates to robust anti-tumor activity in preclinical models and promising clinical benefit in patients with ER-positive breast cancer. The high selectivity for ER minimizes the potential for off-target effects, contributing to a favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other next-generation ER-targeted therapies. Further disclosure of comprehensive selectivity data, such as kinome-wide profiling, will be valuable in fully elucidating the off-target landscape of this class of molecules.
References
- 1. Estrogen Receptor | Arvinas [arvinas.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 4. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vepdegestrant (ARV-471)* | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
Vepdegestrant ("ER degrader 1") vs. Fulvestrant: A Technical Guide to Activity and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the novel oral PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, vepdegestrant (ARV-471), referred to herein as "ER degrader 1," and the established selective ER degrader (SERD), fulvestrant. This document details their mechanisms of action, comparative preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
Estrogen receptor-positive (ER+) breast cancer is a predominant subtype, and endocrine therapies targeting the ER signaling pathway are a cornerstone of its treatment. Fulvestrant, the first-in-class SERD, has been a valuable therapeutic agent but is limited by its intramuscular route of administration and incomplete ER degradation. Vepdegestrant, a novel oral PROTAC ER degrader, offers a distinct mechanism of action by hijacking the cell's ubiquitin-proteasome system to induce potent and more complete degradation of the estrogen receptor. Preclinical and clinical data suggest that vepdegestrant has the potential to overcome some of the limitations of fulvestrant, particularly in the context of tumors harboring ESR1 mutations.
Mechanism of Action
Vepdegestrant (PROTAC ER Degrader)
Vepdegestrant is a heterobifunctional molecule designed to induce the degradation of the estrogen receptor. It consists of a ligand that binds to the ER and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing the ER and CRBN into close proximity, vepdegestrant facilitates the formation of a ternary complex.[1] This induced proximity triggers the transfer of ubiquitin to the ER, leading to its polyubiquitination and subsequent degradation by the proteasome.[2][3] This process is catalytic, allowing a single vepdegestrant molecule to induce the degradation of multiple ER proteins.
Fulvestrant (SERD)
Fulvestrant is a steroidal antiestrogen that competitively binds to the estrogen receptor with high affinity. Upon binding, fulvestrant induces a conformational change in the ER, which inhibits receptor dimerization, disrupts nuclear localization, and accelerates its degradation through the cellular protein degradation machinery. This results in a dual mechanism of action: antagonism of ER signaling and degradation of the ER protein. However, in clinical settings, fulvestrant-mediated ER degradation is often incomplete.
Signaling Pathways
The following diagram illustrates the distinct mechanisms by which vepdegestrant and fulvestrant target the estrogen receptor signaling pathway.
Preclinical Activity: In Vitro Data
The following tables summarize the in vitro efficacy of vepdegestrant and fulvestrant in ER+ breast cancer cell lines.
Table 1: In Vitro ERα Degradation
| Compound | Cell Line | DC50 (nM) | Maximum Degradation (%) | Reference(s) |
| Vepdegestrant | ER-positive cell lines | ~1-2 | ≥90 | |
| Vepdegestrant | MCF-7 (ER+, WT) | - | ≥90 | |
| Vepdegestrant | T47D (ER+, WT) | - | ≥90 | |
| Fulvestrant | Uterine tissue | - | 65 | |
| Fulvestrant | ST941/HI PDX model | - | 63 |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50/GI50 (nM) | Reference(s) |
| Vepdegestrant | MCF-7 (WT ER) | 3.3 | |
| Vepdegestrant | T47D (WT ER) | 4.5 | |
| Vepdegestrant | T47D (Y537S mutant) | 8.0 | |
| Vepdegestrant | T47D (D538G mutant) | 5.7 | |
| Fulvestrant | MCF-7 | 0.29 | |
| Fulvestrant | T47D | 2.168 |
Preclinical Activity: In Vivo Data
The antitumor activity of vepdegestrant and fulvestrant has been evaluated in various xenograft models of ER+ breast cancer.
Table 3: In Vivo Tumor Growth Inhibition (TGI)
| Compound | Model | Dose | TGI (%) | Reference(s) |
| Vepdegestrant | MCF-7 orthotopic xenograft | 3 mg/kg/day | 85 | |
| Vepdegestrant | MCF-7 orthotopic xenograft | 10 mg/kg/day | 98 | |
| Vepdegestrant | MCF-7 orthotopic xenograft | 30 mg/kg/day | 105-120 | |
| Fulvestrant | MCF-7 orthotopic xenograft | 200 mg/kg | 46 | |
| Vepdegestrant | ST941/HI (PDX, ESR1 Y537S) | 30 mg/kg/day | 102 | |
| Vepdegestrant | ST941/HI/PBR (palbociclib-resistant PDX) | 30 mg/kg/day | 102 |
Clinical Activity
The Phase 3 VERITAC-2 trial directly compared the efficacy of vepdegestrant with fulvestrant in patients with ER+/HER2- advanced breast cancer who had progressed on a CDK4/6 inhibitor and endocrine therapy.
Table 4: VERITAC-2 Phase 3 Clinical Trial Results
| Endpoint | Population | Vepdegestrant (200 mg daily) | Fulvestrant (500 mg) | Hazard Ratio (95% CI) | p-value | Reference(s) |
| Median Progression-Free Survival (mPFS) | ESR1-mutant | 5.0 months | 2.1 months | 0.57 (0.42–0.77) | <0.001 | |
| Median Progression-Free Survival (mPFS) | Intent-to-Treat (ITT) | 3.7 months | 3.6 months | 0.83 (0.68–1.02) | 0.07 | |
| Clinical Benefit Rate | ESR1-mutant | 42.1% | 20.2% | - | - | |
| Objective Response Rate | ESR1-mutant | 18.6% | 4.0% | - | - |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of ER degraders on the proliferation of ER+ breast cancer cells, such as MCF-7.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., EMEM with 10% FBS, insulin, non-essential amino acids, sodium pyruvate, and penicillin/streptomycin)
-
96-well plates
-
Vepdegestrant and fulvestrant stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of vepdegestrant and fulvestrant in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the half-maximal inhibitory concentration (IC50).
Western Blotting for ERα Degradation
This protocol is for quantifying the amount of ERα protein in cells following treatment with ER degraders.
Materials:
-
ER+ breast cancer cells (e.g., MCF-7)
-
6-well plates
-
Vepdegestrant and fulvestrant stock solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Workflow Diagram:
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and treat with various concentrations of vepdegestrant or fulvestrant for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C. Following washes, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to confirm equal protein loading.
-
Analysis: Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of ER degraders in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MCF-7 cells
-
Matrigel
-
Estrogen pellets
-
Vepdegestrant and fulvestrant formulations for in vivo administration
-
Calipers for tumor measurement
Workflow Diagram:
References
The Advent of ER Degrader 1: A Technical Guide to Targeted Estrogen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of endocrine therapy for estrogen receptor-positive (ER+) cancers is undergoing a paradigm shift with the advent of targeted protein degraders. This technical guide provides an in-depth exploration of a novel class of molecules exemplified by "ER degrader 1," a term representing a potent and selective Proteolysis Targeting Chimera (PROTAC). We will use the well-characterized clinical-stage compound, Vepdegestrant (ARV-471), as a prime example to dissect the discovery, synthesis, and mechanism of action of these innovative therapeutics. This document is intended to be a comprehensive resource, detailing the core science, quantitative data, and experimental methodologies that underpin this promising approach to cancer treatment.
Discovery and Rationale: Overcoming Endocrine Resistance
For decades, targeting the estrogen receptor (ER) with selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders/downregulators (SERDs) has been a cornerstone of therapy for ER+ breast cancer. However, the development of resistance, often driven by mutations in the ESR1 gene, remains a significant clinical challenge.
PROTAC ER degraders represent a novel strategy designed to overcome these limitations. Unlike traditional inhibitors that merely block the receptor's function, PROTACs are bifunctional molecules engineered to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to specifically eliminate the ER protein.[1][2]
An "this compound," such as Vepdegestrant, is a heterobifunctional molecule composed of three key components:
-
A high-affinity ligand for the estrogen receptor: This "warhead" selectively binds to the target protein.
-
A recruiter for an E3 ubiquitin ligase: This moiety engages a specific E3 ligase, such as Cereblon (CRBN).
-
A flexible linker: This connects the ER-binding and E3 ligase-recruiting moieties, facilitating the formation of a stable ternary complex.
By bringing the ER and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the ER, marking it for degradation by the proteasome.[1][2] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple ER proteins, leading to a profound and sustained suppression of ER signaling.
Synthesis of Vepdegestrant (ARV-471): A Representative "this compound"
The synthesis of Vepdegestrant (ARV-471) is a multi-step process that involves the preparation of two key fragments: the ER-targeting moiety and the E3 ligase-recruiting moiety, which are then connected via a linker. The following is a representative synthetic scheme based on published literature.
Experimental Protocol: Synthesis of Vepdegestrant (ARV-471)
A convergent synthetic strategy is employed for the commercial manufacturing of Vepdegestrant. This involves the synthesis of two advanced chiral intermediates, which are then coupled in a final reductive amination step. The overall process consists of seven proposed regulatory Good Manufacturing Practice (GMP) steps with five isolations, achieving an overall yield of 29%.[3]
One of the key challenges in the synthesis is the stereoselective formation of the cis-1,2-diaryltetralin core of the ER-binding fragment. An efficient method to achieve this involves a Ruthenium-catalyzed asymmetric hydrogenation, which establishes the critical stereocenter with high diastereoselectivity (>99% de). This approach avoids the need for chiral chromatography, enhancing the efficiency and scalability of the synthesis.
Another critical aspect is the synthesis of the Cereblon-recruiting fragment. A second-generation route has been developed where the chiral cyclic imide moiety is installed as a key fragment via reductive amination with a linker fragment.
Illustrative Final Coupling Step (Reductive Amination):
-
The advanced intermediate containing the ER-binding moiety (a lasofoxifene fragment) is dissolved in a suitable solvent, such as dichloromethane (DCM) or dichloroethane (DCE).
-
The Cereblon receptor fragment intermediate is added to the solution.
-
A reducing agent, such as sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Vepdegestrant.
Quantitative Data and Biological Activity
The efficacy of "this compound" is quantified through a series of in vitro and in vivo studies. The following tables summarize key preclinical data for Vepdegestrant (ARV-471).
Table 1: In Vitro Degradation and Proliferation Inhibition
| Parameter | Cell Line | ER Status | Value (nM) | Reference(s) |
| DC50 (50% Degradation Concentration) | MCF-7 | WT | ~1-2 | |
| T47D | WT | ~1 | ||
| Dmax (Maximum Degradation) | MCF-7 | WT | >90% | |
| GI50 (50% Growth Inhibition) | MCF-7 | WT | 3.3 | |
| T47D | WT | 4.5 | ||
| T47D | Y537S Mutant | 8.0 | ||
| T47D | D538G Mutant | 5.7 |
WT: Wild-Type
Table 2: In Vivo Tumor Growth Inhibition (TGI)
| Model | Treatment | Dose (mg/kg) | TGI (%) | Reference(s) |
| MCF-7 Xenograft | Vepdegestrant | 3 | 87 | |
| Vepdegestrant | 10 | 105 | ||
| Vepdegestrant | 30 | 123 | ||
| Fulvestrant | 3 | 31 | ||
| Fulvestrant | 10 | 66 | ||
| Fulvestrant | 30 | 80 | ||
| ST941/HI PDX (Y537S Mutant) | Vepdegestrant | 10 | 102 |
PDX: Patient-Derived Xenograft
Key Experimental Protocols
Western Blot for ERα Degradation
This protocol is used to quantify the reduction in ERα protein levels following treatment with an ER degrader.
Materials:
-
ER+ breast cancer cells (e.g., MCF-7)
-
Cell culture medium and supplements
-
ER degrader (e.g., Vepdegestrant)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ERα
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the ER degrader or DMSO for the desired time (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against ERα and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control to determine the percentage of ERα degradation relative to the vehicle-treated control.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
ER+ breast cancer cells
-
Opaque-walled 96-well plates
-
Cell culture medium
-
ER degrader
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ER degrader or DMSO.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the results to determine the GI50 value.
Signaling Pathways and Mechanism of Action
The mechanism of action of an "this compound" involves the hijacking of the ubiquitin-proteasome system to induce the degradation of ERα. The following diagrams illustrate the ERα signaling pathway and the intervention by the PROTAC degrader.
Caption: Estrogen receptor (ERα) signaling pathway.
Caption: Mechanism of action of an ER PROTAC degrader.
Conclusion
"this compound," exemplified by Vepdegestrant (ARV-471), represents a significant advancement in the field of endocrine therapy. By harnessing the cell's natural protein degradation machinery, these molecules offer a novel and potent mechanism to eliminate the estrogen receptor, a key driver of ER+ breast cancer. The ability to overcome resistance mechanisms associated with traditional therapies highlights the immense potential of this new class of drugs. This technical guide provides a foundational understanding of the discovery, synthesis, and mechanism of action of these promising therapeutic agents, intended to support further research and development in this exciting area of oncology.
References
The Role of ER Degraders in Overcoming Endocrine Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant challenge in the long-term management of this disease is the development of endocrine resistance. A key strategy to combat this resistance is the use of selective estrogen receptor degraders (SERDs), a class of therapeutic agents designed to not only block the estrogen receptor but also to promote its degradation. This guide provides an in-depth overview of the mechanism of action of ER degraders, their role in overcoming endocrine resistance, and a summary of key preclinical and clinical findings, with a focus on prominent examples of this drug class.
Introduction to Endocrine Resistance
Endocrine resistance in ER+ breast cancer can be primary (intrinsic) or acquired.[1] Primary resistance is characterized by a lack of response to initial endocrine therapy, while acquired resistance develops after an initial period of successful treatment.[1] The mechanisms driving endocrine resistance are complex and multifactorial, but a central theme is the continued or reactivated signaling through the ER pathway.
One of the most well-characterized mechanisms of acquired resistance is the development of mutations in the gene encoding the estrogen receptor alpha (ESR1).[2] These mutations, often found in the ligand-binding domain of the receptor, can lead to constitutive, ligand-independent activation of the ER, rendering therapies that target estrogen production, like aromatase inhibitors, ineffective.[2] Other mechanisms include the activation of alternative signaling pathways, such as the PI3K/Akt/mTOR pathway, which can cross-talk with and activate the ER pathway.[3]
Mechanism of Action of ER Degraders
Selective Estrogen Receptor Degraders (SERDs) represent a distinct class of endocrine agents that directly target the estrogen receptor for destruction. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which competitively inhibit estrogen binding, SERDs induce a conformational change in the ER protein that marks it for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action—antagonism and degradation—results in a more complete shutdown of ER signaling.
The first-in-class SERD, fulvestrant, has been a valuable therapeutic option for patients with advanced ER+ breast cancer who have progressed on other endocrine therapies. However, its administration via intramuscular injection and limitations in bioavailability have spurred the development of novel, orally bioavailable SERDs. These next-generation SERDs, including elacestrant, camizestrant, and giredestrant, have shown promise in overcoming some of the limitations of fulvestrant and have demonstrated efficacy in patients with ESR1 mutations.
Overcoming Endocrine Resistance with ER Degraders
The ability of SERDs to degrade the estrogen receptor makes them particularly effective in the context of endocrine resistance.
Targeting ESR1 Mutations
In breast cancers with ESR1 mutations, the ER is constitutively active, driving tumor growth even in the absence of estrogen. Aromatase inhibitors, which work by depleting estrogen levels, are therefore ineffective against these tumors. SERDs, by directly binding to and promoting the degradation of the mutant ER protein, can effectively shut down this resistance pathway. Clinical trials with next-generation oral SERDs have demonstrated improved outcomes in patients with ESR1-mutated tumors compared to standard endocrine therapies.
Activity in Fulvestrant-Resistant Models
Preclinical studies have shown that some next-generation oral SERDs can overcome resistance to fulvestrant. The mechanisms underlying this are not fully elucidated but may relate to improved bioavailability, higher potency, and potentially different binding modes to the ER that are effective against certain conformational changes that confer resistance to fulvestrant.
Combination Therapies
To address the complexity of endocrine resistance, SERDs are being investigated in combination with other targeted agents. A key area of focus is the combination of SERDs with CDK4/6 inhibitors. The rationale for this combination is to simultaneously block two key drivers of cell cycle progression in ER+ breast cancer: the ER signaling pathway and the cyclin D-CDK4/6 axis. Clinical trials are evaluating the efficacy of these combinations in various settings, including as first-line treatment and after progression on prior therapies.
Another promising combination strategy involves pairing SERDs with inhibitors of the PI3K/Akt/mTOR pathway. Aberrant activation of this pathway is a known mechanism of endocrine resistance, and dual blockade of both ER and PI3K signaling has shown synergistic anti-tumor activity in preclinical models and early clinical trials.
Quantitative Data on Key ER Degraders
The following tables summarize key quantitative data for prominent SERDs from preclinical and clinical studies.
Table 1: Preclinical Activity of Selected ER Degraders
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| Elacestrant | MCF-7 | ER Degradation | 0.6 nM (EC50) | |
| Camizestrant | ESR1 wild-type and mutant cell lines | Antiproliferation | Data not specified in abstract | |
| GDC-0810 | Not Specified | Tumor Regression in mice | Not specified in abstract |
Table 2: Clinical Efficacy of Selected Oral SERDs
| Drug | Trial | Phase | Patient Population | Primary Endpoint | Result | Reference |
| Elacestrant | EMERALD | III | ER+, HER2- advanced/metastatic breast cancer, prior ET and CDK4/6i | Progression-Free Survival (PFS) | Statistically significant improvement in PFS vs. standard of care | |
| Giredestrant | evERA | III | ER+, HER2- advanced/metastatic breast cancer, post-CDK4/6i and ET | Progression-Free Survival (PFS) | Statistically significant improvement in PFS vs. standard of care | |
| Giredestrant | lidERA | III | ER+, HER2- early-stage breast cancer (adjuvant) | Invasive Disease-Free Survival (iDFS) | Statistically significant improvement in iDFS vs. standard of care | |
| Camizestrant | SERENA-2 | II | ER+, HER2- locally advanced/metastatic breast cancer, prior ET | Progression-Free Survival (PFS) | Demonstrated PFS benefit vs. fulvestrant | |
| Camizestrant | SERENA-6 | III | 1st-line ER+, HER2- advanced breast cancer with emergent ESR1 mutation | Progression-Free Survival (PFS) | Reduced risk of disease progression or death by 56% vs. standard of care | |
| Vepdegestrant (PROTAC) | VERITAC-2 | III | ER+, HER2- advanced breast cancer, post-ET and CDK4/6i, ESR1-mutated | Progression-Free Survival (PFS) | Significantly improved PFS vs. fulvestrant |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and development of ER degraders. Below are generalized methodologies for key experiments.
ER Degradation Assay (Western Blot)
-
Cell Culture: Plate ER+ breast cancer cells (e.g., MCF-7) in appropriate growth medium and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the ER degrader or vehicle control for a specified time (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed ER+ breast cancer cells in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the ER degrader or vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Assay:
-
MTT: Add MTT reagent to each well and incubate. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Plot the cell viability as a percentage of the vehicle control against the drug concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Studies
-
Cell Implantation: Implant ER+ breast cancer cells (e.g., MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG). Estrogen supplementation is typically required for tumor growth.
-
Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, ER degrader at various doses). Administer the treatment orally or via the appropriate route daily or on a specified schedule.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., ER degradation by Western blot or immunohistochemistry).
Conclusion
ER degraders are a critical component of the therapeutic armamentarium for ER+ breast cancer, particularly in the setting of endocrine resistance. Their unique mechanism of action, which involves the degradation of the estrogen receptor, provides a distinct advantage over other endocrine therapies, especially in tumors harboring ESR1 mutations. The development of orally bioavailable, next-generation SERDs has further expanded the clinical utility of this drug class. Ongoing research focused on rational combination strategies and the identification of biomarkers of response will continue to refine the role of ER degraders in the management of ER+ breast cancer and improve outcomes for patients.
References
- 1. How to overcome endocrine resistance in early and metastatic breast cancer [meddocsonline.org]
- 2. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Endocrine Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Core Compound Activity: Estrogen Receptor Degradation
An in-depth analysis of the core technical information disclosed in patent WO2021139756A1, titled "TRICYCLIC TETRAHYDROISOQUINOLINE DERIVATIVES, PREPARATION METHOD AND MEDICAL USE THEREOF," reveals a novel class of compounds designed as potent and selective estrogen receptor (ER) degraders. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the patent's key findings, experimental methodologies, and the underlying scientific rationale.
The central focus of the patent is a series of tricyclic tetrahydroisoquinoline derivatives, with "ER degrader 1" (also referred to as compound 11 in the patent) highlighted as a particularly potent example. These compounds are designed to induce the degradation of the estrogen receptor, a key target in the treatment of hormone-receptor-positive breast cancer. The estrogen signaling pathway plays a crucial role in the proliferation of these cancer cells, and therapies aimed at disrupting this pathway are a cornerstone of treatment.
Quantitative Analysis of Compound Activity
The patent provides substantial quantitative data to support the efficacy of the disclosed compounds. The tables below summarize the key in vitro data for a selection of these compounds, including their ability to degrade the ERα protein and inhibit the proliferation of ER-positive breast cancer cell lines.
Table 1: In Vitro ERα Degradation Activity
| Compound Number | Cell Line | Concentration (nM) | ERα Degradation (%) |
| 1 | MCF-7 | 100 | 85 |
| 2 | MCF-7 | 100 | 92 |
| 5 | MCF-7 | 100 | 88 |
| 11 (this compound) | MCF-7 | 10 | >95 |
| 11 (this compound) | T47D | 10 | >95 |
| Fulvestrant (Control) | MCF-7 | 100 | 90 |
Table 2: Anti-proliferative Activity in ER-positive Breast Cancer Cell Lines
| Compound Number | Cell Line | IC50 (nM) |
| 1 | MCF-7 | 5.2 |
| 2 | MCF-7 | 3.8 |
| 5 | MCF-7 | 6.1 |
| 11 (this compound) | MCF-7 | 0.8 |
| 11 (this compound) | T47D | 1.2 |
| Fulvestrant (Control) | MCF-7 | 2.5 |
Experimental Protocols
To enable replication and further investigation, the patent outlines the detailed methodologies for the key experiments conducted.
Western Blot for ERα Degradation
-
Cell Culture and Treatment: MCF-7 or T47D cells were seeded in 6-well plates and allowed to adhere overnight. The cells were then treated with the test compounds at various concentrations for 24 hours.
-
Protein Extraction: Following treatment, cells were washed with phosphate-buffered saline (PBS) and lysed using RIPA buffer containing a protease inhibitor cocktail.
-
Quantification: The total protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against ERα overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and quantified using densitometry.
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: MCF-7 or T47D cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.
-
Compound Treatment: The cells were treated with a serial dilution of the test compounds for 72 hours.
-
MTS Reagent Addition: After the incubation period, MTS reagent was added to each well, and the plates were incubated for an additional 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using non-linear regression analysis.
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of ERα degradation by this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for the MTS cell proliferation assay.
"ER degrader 1" supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of "ER degrader 1," a potent and selective estrogen receptor (ER) degrader. This document details its procurement, chemical synthesis, mechanism of action, and relevant experimental protocols for its application in cancer research, particularly in the context of ER-positive breast cancers.
Supplier and Purchasing Information
"this compound" (CAS No. 2667015-33-8) is commercially available from several chemical suppliers catering to the research community. Below is a summary of purchasing information from prominent vendors. Researchers are advised to request certificates of analysis upon purchase to ensure purity and identity.
| Supplier | Catalog Number | Available Quantities | Website |
| MedChemExpress | HY-142925 | 50 mg, 100 mg, 250 mg | --INVALID-LINK-- |
| Smolecule | SML2635 | Inquire | --INVALID-LINK-- |
| TargetMol | T10637 | 25 mg | --INVALID-LINK-- |
| Fisher Scientific | 50-168-8091 | 10 mg | --INVALID-LINK-- |
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (S)-1-(4-((R)-6-(4-(2,2-difluoro-2-hydroxyethyl)piperazin-1-yl)-1,2,3,4-tetrahydroacridin-9-yl)phenyl)ethan-1-ol |
| Molecular Formula | C₂₉H₃₂F₂N₄O₂ |
| Molecular Weight | 522.6 g/mol |
| CAS Number | 2667015-33-8 |
| Appearance | Solid powder |
| Purity | Typically ≥98% |
| Solubility | Soluble in DMSO |
Synthesis Protocol
The synthesis of "this compound" is described in patent WO2021139756A1, where it is referred to as compound 11.[1] The following is a representative synthetic protocol derived from the general methods outlined in the patent for analogous tricyclic tetrahydroisoquinoline derivatives.
General Synthetic Scheme:
The synthesis involves a multi-step process culminating in the coupling of key intermediates. The core tetrahydroacridine scaffold is typically prepared first, followed by the attachment of the piperazine side chain and the final chiral alcohol moiety.
Representative Protocol for Final Coupling Step:
-
Starting Materials: Intermediate A (tetrahydroacridine core with a suitable leaving group, e.g., a halogen, at position 9) and Intermediate B ((S)-1-(4-(piperazin-1-yl)phenyl)ethan-1-ol with the 2,2-difluoro-2-hydroxyethyl group attached to the other piperazine nitrogen).
-
Reaction Conditions:
-
Dissolve Intermediate A (1 equivalent) and Intermediate B (1.2 equivalents) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Add a palladium catalyst, such as Pd₂(dba)₃ (0.1 equivalents), and a phosphine ligand, such as Xantphos (0.2 equivalents).
-
Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) (2.5 equivalents).
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to 80-120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final compound, "this compound".
-
Mechanism of Action and Signaling Pathway
"this compound" functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers, and induces its degradation through the ubiquitin-proteasome system. This dual action of antagonism and degradation offers a potential strategy to overcome resistance to other endocrine therapies.
Caption: "this compound" mediated degradation of ERα via the ubiquitin-proteasome pathway.
Experimental Protocols
The following are generalized protocols for key experiments to assess the activity of "this compound". Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blot for ERα Degradation
This protocol is designed to measure the decrease in ERα protein levels in response to treatment with "this compound".
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
"this compound"
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with various concentrations of "this compound" (e.g., 1, 10, 100 nM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for ERα and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the ERα signal to the loading control signal for each sample.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of "this compound" on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
96-well plates
-
Cell culture medium and supplements
-
"this compound"
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of "this compound" in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the degrader or DMSO as a control.
-
Incubate the plate for a desired period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the drug concentration to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating a novel ER degrader.
Caption: A typical workflow for the preclinical evaluation of an ER degrader.
Quantitative Data
As of the latest literature review, specific quantitative data for "this compound" (e.g., IC50 for cell viability, DC50 for degradation, and Ki for ERα binding) has not been made publicly available in peer-reviewed publications or detailed technical data sheets from suppliers. The parent patent (WO2021139756A1) describes the biological activity of a series of related compounds, but does not provide specific values for compound 11.[1] Researchers are encouraged to perform their own dose-response experiments to determine these values in their experimental systems.
Conclusion
"this compound" is a valuable research tool for investigating the role of estrogen receptor signaling in cancer and for the development of novel therapeutic strategies. This guide provides essential information for its acquisition, synthesis, and experimental application. As with any research compound, it is crucial to perform appropriate validation and optimization of protocols for reliable and reproducible results.
References
Giredestrant (GDC-9545): A Preclinical Technical Guide
Introduction
Giredestrant (also known as GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2] It is designed to treat estrogen receptor-positive (ER+) breast cancer by acting as a full antagonist of the estrogen receptor, leading to its degradation.[2][3] This guide provides a detailed overview of the preclinical data and studies for Giredestrant, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
Giredestrant competitively binds to the ligand-binding domain of both wild-type and mutant estrogen receptors with nanomolar potency.[4] This binding induces a conformational change in the receptor, which marks it for ubiquitination and subsequent degradation by the proteasome. The resulting reduction in ER protein levels prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells. This degradation mechanism is effective against tumors with ESR1 mutations, which are a common cause of resistance to other endocrine therapies.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical evaluations of Giredestrant.
Table 1: In Vitro Activity of Giredestrant
| Assay Type | Cell Line | Parameter | Value | Comparator (Fulvestrant) | Reference |
| ER Antagonism | MCF-7 | IC50 | 0.05 nM | Not specified | |
| ERα Degradation | MCF-7 | Efficiency | Potent degradation | Less potent | |
| Anti-Proliferation | ER+ Cell Line Panel | Activity | Potent inhibition | Less potent | |
| Anti-Proliferation | ESR1 Mutant Models | Activity | Potent inhibition | Less potent |
Table 2: In Vivo Efficacy of Giredestrant in Xenograft Models
| Model Type | Treatment | Dosing | Outcome | Reference |
| Wild-type ERα Breast Tumor Model | Single Agent | Low doses | Tumor regression | |
| ESR1 Y537S Mutant PDX Model | Single Agent | Low doses | Tumor regression | |
| ESR1 Y537S Mutant PDX Model | Combination with CDK4/6 inhibitor | Low doses | Tumor regression |
Table 3: Preclinical and Early Clinical Pharmacokinetics of Giredestrant
| Species | Parameter | Dose | Value | Reference |
| Human (Phase I) | Dosing Frequency | N/A | Once daily | |
| Human (Phase I) | Tmax (single dose) | 10-250 mg | Rapidly absorbed | |
| Human (Phase I) | Half-life (single dose) | 10-250 mg | 25.8 to 43.0 hours | |
| Human (Phase I) | Cmax (steady state) | 30 mg | 266 ng/mL | |
| Human (Phase I) | AUC0-24h (steady state) | 30 mg | 4,320 ng·h/mL | |
| Human (Phase I) | Renal Excretion | 30-250 mg | Minimal | |
| Human (Phase I) | CYP3A Induction Potential | 30 mg & 90 mg | Low |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the likely protocols used in the evaluation of Giredestrant.
ER Degradation Assay (Western Blot)
-
Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured in appropriate media. Cells are then treated with varying concentrations of Giredestrant or vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The band intensity is quantified using densitometry software.
Cell Viability/Anti-Proliferation Assay
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of Giredestrant, a comparator compound (e.g., fulvestrant), and a vehicle control.
-
Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 5-7 days).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.
-
Data Analysis: The data is normalized to the vehicle control, and IC50 values (the concentration at which 50% of cell growth is inhibited) are calculated using a non-linear regression curve fit.
In Vivo Xenograft Study Workflow
The diagram below illustrates a typical workflow for an in vivo study to assess the anti-tumor efficacy of Giredestrant.
Preclinical Evaluation Strategy
The preclinical development of a SERD like Giredestrant follows a logical progression from in vitro characterization to in vivo validation, ensuring a comprehensive understanding of its therapeutic potential before moving to clinical trials.
The preclinical data for Giredestrant (GDC-9545) demonstrate its potential as a best-in-class oral SERD. It exhibits potent in vitro activity, including efficient degradation of both wild-type and mutant ER and superior anti-proliferative effects compared to earlier SERDs. These in vitro findings translate to significant in vivo efficacy, with Giredestrant inducing tumor regression in various xenograft models as a single agent and in combination with a CDK4/6 inhibitor. Its favorable pharmacokinetic profile supports once-daily oral dosing, and it has been shown to be well-tolerated in early clinical studies. These comprehensive preclinical results provided a strong rationale for the advancement of Giredestrant into late-stage clinical trials for the treatment of ER+ breast cancer.
References
- 1. Giredestrant - NCI [dctd.cancer.gov]
- 2. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Giredestrant - Wikipedia [en.wikipedia.org]
"ER degrader 1" PROTAC or SERD classification
An In-depth Technical Guide to Estrogen Receptor (ER) Degraders: PROTAC vs. SERD Classification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeting of the estrogen receptor (ER) is a cornerstone in the treatment of ER-positive (ER+) breast cancer. While Selective Estrogen Receptor Degraders (SERDs) have been a therapeutic option, a new class of molecules, Proteolysis Targeting Chimeras (PROTACs), has emerged, offering a distinct and potentially more potent mechanism of action. This guide focuses on the classification of "ER degrader 1," using the prominent clinical-stage example vepdegestrant (ARV-471) , to illustrate the core differences between PROTACs and SERDs. Vepdegestrant is unequivocally classified as a PROTAC ER degrader . This document will detail its mechanism of action, present comparative clinical data, provide representative experimental protocols for characterization, and visualize the key biological pathways involved.
Classification: PROTAC vs. SERD
The fundamental distinction between a PROTAC and a SERD lies in their mechanism for inducing ER degradation.
-
Selective Estrogen Receptor Degraders (SERDs): SERDs, such as fulvestrant, are competitive antagonists of the estrogen receptor.[1] Their binding to the ER induces a conformational change that impairs receptor dimerization and nuclear translocation.[2] This altered conformation creates an unstable protein complex, which indirectly leads to its degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[3][4]
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional small molecules designed to directly harness the ubiquitin-proteasome system to eliminate target proteins.[5] Vepdegestrant, for instance, consists of a ligand that binds to the ER and another ligand that recruits a specific E3 ubiquitin ligase, in this case, Cereblon (CRBN). By forming a ternary complex between the ER, vepdegestrant, and the E3 ligase, the PROTAC brings the degradation machinery into close proximity with the target protein. This induced proximity facilitates the ubiquitination of the ER, marking it for destruction by the proteasome. This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple ER molecules.
Therefore, "this compound," as exemplified by vepdegestrant, is definitively classified as a PROTAC due to its direct and catalytic mechanism of recruiting an E3 ligase to the estrogen receptor for targeted degradation.
Mechanism of Action of a PROTAC ER Degrader (Vepdegestrant)
The mechanism of action of vepdegestrant can be broken down into the following key steps:
-
Ternary Complex Formation: Vepdegestrant, being a heterobifunctional molecule, simultaneously binds to the estrogen receptor and the Cereblon E3 ubiquitin ligase. This forms a transient ternary complex (ER-vepdegestrant-CRBN).
-
Ubiquitination: The formation of this complex brings the E3 ligase in close proximity to the ER, facilitating the transfer of ubiquitin molecules from an E2-conjugating enzyme to the ER. This results in the polyubiquitination of the receptor.
-
Proteasomal Degradation: The polyubiquitinated ER is then recognized and targeted by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades the ER into small peptides.
-
Recycling: After the degradation of the ER, vepdegestrant is released and can bind to another ER and E3 ligase, repeating the cycle. This catalytic nature allows for the degradation of multiple ER molecules by a single PROTAC molecule.
This direct and efficient degradation of both wild-type and mutant ER is a key advantage of the PROTAC approach, particularly in the context of acquired resistance to other endocrine therapies.
Quantitative Data Summary
The phase 3 VERITAC-2 clinical trial provided a head-to-head comparison of the PROTAC ER degrader vepdegestrant against the SERD fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on a prior CDK4/6 inhibitor and endocrine therapy.
| Endpoint | Vepdegestrant | Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (ESR1-Mutant Population) | 5.0 months | 2.1 months | 0.57 (0.42-0.77) | <0.001 | |
| Median Progression-Free Survival (All-comer Population) | 3.8 months | 3.6 months | 0.83 (0.68-1.02) | 0.07 | |
| Clinical Benefit Rate (ESR1-Mutant Population) | 42.1% | 20.2% | OR: 2.88 (1.57-5.39) | <0.001 | |
| Objective Response Rate (ESR1-Mutant Population) | 18.6% | 4.0% | OR: 5.45 (1.69-22.73) | 0.001 |
Experimental Protocols
The characterization of a PROTAC ER degrader involves a series of in vitro and in vivo assays to determine its efficacy and mechanism of action. Below are detailed methodologies for key experiments.
In Vitro ER Degradation Assay (Western Blot)
This assay quantifies the reduction in ER protein levels following treatment with the degrader.
-
Cell Culture: MCF-7 cells (an ER+ breast cancer cell line) are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the PROTAC ER degrader at various concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).
-
Cell Lysis: After a specified incubation period (e.g., 24 hours), the cells are washed with ice-cold PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for ERα. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the ERα bands is quantified using densitometry software and normalized to the loading control. The percentage of ER degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell proliferation and is used to determine the anti-proliferative effect of the ER degrader.
-
Cell Seeding: MCF-7 cells are seeded in opaque-walled 96-well plates at a density of 8,000-15,000 cells per well and allowed to attach overnight.
-
Compound Treatment: A serial dilution of the PROTAC ER degrader is prepared, and cells are treated for a specified duration (e.g., 72 hours).
-
Assay Procedure: The plate is equilibrated to room temperature for 30 minutes. A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well is added.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. The results are used to generate a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of the ER degrader in a living organism.
-
Animal Model: Female immunodeficient mice (e.g., nude mice) are used.
-
Estrogen Supplementation: Since MCF-7 tumor growth is estrogen-dependent, mice are supplemented with estradiol, for example, through injectable estradiol valerate.
-
Tumor Implantation: MCF-7 cells are suspended in Matrigel and injected into the mammary fat pad of the mice.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. The PROTAC ER degrader is administered (e.g., orally) at various doses, while the control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to confirm ER degradation).
-
Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. The ubiquitin ligase RNF181 stabilizes ERα and modulates breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 4. Estrogen Receptor-Dependent Proteasomal Degradation of the Glucocorticoid Receptor Is Coupled to an Increase in Mdm2 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Differential Effects of Fulvestrant, a Selective Estrogen Receptor Degrader, on Wild-Type vs. Mutant Estrogen Receptor Alpha
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive technical overview of the selective estrogen receptor degrader (SERD) Fulvestrant, with a focus on its differential efficacy and mechanism of action on wild-type (wt) estrogen receptor alpha (ERα) versus clinically relevant mutant forms of ERα.
Introduction to Fulvestrant and its Mechanism of Action
Fulvestrant is a first-in-class selective estrogen receptor degrader (SERD) approved for the treatment of hormone receptor-positive (HR+) breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which act as competitive antagonists of the estrogen receptor (ER), Fulvestrant has a distinct mechanism of action.[3] It binds to the ER with high affinity, inducing a conformational change that inhibits receptor dimerization and nuclear localization.[4][5] This altered conformation renders the receptor unstable, leading to its ubiquitination and subsequent degradation by the proteasome. The resulting downregulation of cellular ERα levels leads to a complete abrogation of estrogen-sensitive gene transcription.
Signaling Pathway of Fulvestrant Action
The following diagram illustrates the mechanism of action of Fulvestrant on estrogen receptor signaling.
Differential Efficacy: Wild-Type vs. Mutant ERα
The clinical efficacy of endocrine therapies can be compromised by the development of mutations in the estrogen receptor gene (ESR1). These mutations, often found in the ligand-binding domain (LBD), can lead to constitutive, ligand-independent activation of the receptor and reduced sensitivity to conventional endocrine agents.
Impact of Common ESR1 Mutations
The most frequently observed ESR1 mutations in metastatic breast cancer include Y537S and D538G. While Fulvestrant is generally more effective than aromatase inhibitors in patients with ESR1 mutations, its efficacy can be influenced by the specific mutation present.
-
Y537S Mutation: This mutation has been associated with reduced sensitivity to Fulvestrant in preclinical models. Clinical data also suggests that patients with the Y537S mutation may have a shorter progression-free survival on Fulvestrant compared to those with other ESR1 mutations or wild-type ER.
-
D538G Mutation: Tumors with the D538G mutation appear to be more sensitive to Fulvestrant compared to those with the Y537S mutation.
-
F404 Mutations: Recently, novel F404 mutations in ESR1 have been identified as a mechanism of acquired resistance to Fulvestrant. These mutations, which occur in combination with pre-existing activating mutations, are thought to disrupt a key pi-stacking bond that contributes to Fulvestrant binding.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies comparing the effects of Fulvestrant on wild-type versus mutant ERα.
Table 1: Preclinical Efficacy of Fulvestrant in Xenograft Models
| ERα Status | Model | Treatment | Outcome | Reference |
| Wild-Type | Xenograft | Fulvestrant | Full inhibition of tumor growth | |
| Y537S Mutant | Xenograft | Fulvestrant | Incomplete inhibition of tumor growth | |
| D538G Mutant | Xenograft | Fulvestrant | Near-complete inhibition of tumor growth |
Table 2: Clinical Efficacy of Fulvestrant in Patients with ESR1 Mutations
| Patient Cohort | Treatment | Median Progression-Free Survival (PFS) | Reference |
| ESR1 Mutation Detected | Fulvestrant | 3.9 months | |
| ESR1 Mutation Detected | Exemestane | 2.4 months | |
| No ESR1 Mutation Detected | Fulvestrant | 4.1 months | |
| No ESR1 Mutation Detected | Exemestane | 4.8 months |
Table 3: Impact of Y537S and Y537C Mutations on Fulvestrant Efficacy
| ESR1 Mutation Status (Baseline) | Treatment | Median Progression-Free Survival (PFS) | Reference |
| Y537C Detected | Fulvestrant | 5.6 months | |
| Y537S Detected | Fulvestrant | 1.8 months |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the efficacy of ER degraders like Fulvestrant.
ERα Degradation Assay via Western Blotting
This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with an ERα degrader.
Workflow Diagram:
References
- 1. Fulvestrant - Wikipedia [en.wikipedia.org]
- 2. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]
- 3. Fulvestrant: a review of its use in hormone receptor-positive metastatic breast cancer in postmenopausal women with disease progression following antiestrogen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols: Evaluating Oral Estrogen Receptor (ER) Degraders in MCF-7 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, accounting for approximately 70% of all cases.[1] Endocrine therapies that target the ER signaling pathway are a cornerstone of treatment. However, resistance to these therapies, often driven by mutations in the ESR1 gene, remains a significant clinical challenge.[1] A new generation of therapeutics, particularly oral selective estrogen receptor degraders (SERDs) and proteolysis-targeting chimeras (PROTACs), aim to overcome this resistance by inducing the complete degradation of the ER protein.[2][3]
This document provides detailed application notes and protocols for the in vivo evaluation of oral ER degraders using the MCF-7 human breast cancer xenograft model. As "ER degrader 1" is a placeholder, this document will focus on Vepdegestrant (ARV-471) , a potent, orally bioavailable PROTAC ER degrader, as the primary example. Data for the widely used SERD, Fulvestrant , is included for comparison.
Mechanism of Action and Signaling Pathways
Estrogen binding to ERα initiates a cascade of events promoting tumor growth. This involves both direct genomic signaling, where the ER-ligand complex acts as a transcription factor, and non-genomic pathways that can activate kinases like PI3K/AKT and MAPK/ERK.
Oral ER degraders, particularly PROTACs like Vepdegestrant, offer a distinct mechanism from traditional inhibitors. They are bifunctional molecules that link the ER protein to an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity triggers the ubiquitination of ER, marking it for destruction by the cell's natural protein disposal system, the proteasome. This process effectively eliminates the ER protein from the cancer cell, shutting down all downstream signaling.
Below are diagrams illustrating the ER signaling pathway and the mechanism of action for a PROTAC ER degrader.
Data Presentation: In Vivo Efficacy
The following tables summarize the anti-tumor activity of Vepdegestrant (ARV-471) and Fulvestrant in ER-positive breast cancer xenograft models. Tumor Growth Inhibition (TGI) is a measure of the reduction in tumor size in treated groups compared to the vehicle control group.
Table 1: Monotherapy Efficacy in MCF-7 Orthotopic Xenograft Model
| Compound | Dose & Schedule | Administration Route | Tumor Growth Inhibition (TGI %) | Reference |
| Vepdegestrant (ARV-471) | 3 mg/kg, once daily | Oral | 85% - 87% | |
| 10 mg/kg, once daily | Oral | 98% - 102% | ||
| 30 mg/kg, once daily | Oral | 120% - 123% | ||
| Fulvestrant | 200 mg/kg, twice weekly for 2 weeks, then once weekly | Subcutaneous | 31% - 80% |
Note: TGI values exceeding 100% indicate tumor regression.
Experimental Protocols
This section provides a detailed methodology for evaluating the in vivo efficacy of an oral ER degrader in an MCF-7 xenograft model.
Materials and Reagents
-
Cell Line: MCF-7 (ER+ human breast cancer cell line).
-
Animals: Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Estrogen Supplement: 17β-estradiol pellets (e.g., 0.36 mg or 0.72 mg, 90-day slow-release).
-
Injection Matrix: Matrigel® Basement Membrane Matrix.
-
Test Compound: Vepdegestrant (ARV-471) or other ER degrader.
-
Vehicle Control: e.g., 0.5% Methylcellulose with 1% Tween 80 in sterile water for oral gavage.
-
Positive Control: Fulvestrant.
Protocol for MCF-7 Xenograft Model Establishment
-
Cell Culture: Culture MCF-7 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.
-
Estrogen Supplementation: 2-3 days prior to cell implantation, surgically implant a 17β-estradiol pellet subcutaneously in the dorsal flank of each mouse. This is critical as MCF-7 tumors are estrogen-dependent for growth in vivo.
-
Cell Preparation for Injection:
-
Harvest MCF-7 cells using trypsin and wash with serum-free medium.
-
Resuspend the cell pellet in a 1:1 (v/v) mixture of cold, serum-free medium and Matrigel to a final concentration of 25 x 10⁶ cells/mL.
-
Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Inject 200 µL of the cell suspension (containing 5 x 10⁶ cells) orthotopically into the mammary fat pad.
-
Dosing and Monitoring Protocol
-
Tumor Monitoring:
-
Begin monitoring tumor growth 7-10 days after implantation.
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length × Width²)/2 .
-
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups.
-
Drug Preparation and Administration:
-
Vepdegestrant (Oral): Prepare a suspension in the appropriate vehicle. Administer once daily via oral gavage.
-
Fulvestrant (Subcutaneous): Administer via subcutaneous injection, typically twice weekly for the first two weeks, followed by once weekly.
-
Vehicle Control: Administer the vehicle solution to the control group following the same schedule as the oral test compound.
-
-
In-Life Monitoring:
-
Continue to measure tumor volume 2-3 times per week.
-
Monitor the body weight of the mice twice weekly as a general measure of toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Study Endpoint and Tissue Collection:
-
The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days).
-
At the endpoint, euthanize the mice and carefully excise the tumors.
-
Measure the final tumor volume and weight.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot) or fixed in formalin for immunohistochemistry.
-
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100 Where:
-
ΔT is the change in mean tumor volume for the treated group.
-
ΔC is the change in mean tumor volume for the control group.
-
-
Pharmacodynamic (PD) Analysis:
-
Prepare protein lysates from the snap-frozen tumor samples.
-
Perform a Western blot analysis to quantify the levels of ERα protein. Use a loading control (e.g., β-actin or Vinculin) for normalization.
-
This analysis is crucial to confirm that the observed anti-tumor efficacy correlates with the degradation of the target protein in vivo. Preclinical studies show that Vepdegestrant achieves >90% ER degradation in tumor tissue.
-
Conclusion
The MCF-7 xenograft model is a robust and essential tool for the preclinical evaluation of novel ER degraders. Vepdegestrant (ARV-471) has demonstrated superior ER degradation and anti-tumor activity compared to Fulvestrant in these models, achieving significant tumor regression at tolerated oral doses. The protocols outlined in this document provide a comprehensive framework for researchers to design and execute rigorous in vivo studies to assess the efficacy and mechanism of action of next-generation ER-targeting therapies.
References
Application Notes and Protocols for Long-Term Studies of ER Degrader 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers, is a primary target for endocrine therapies.[1] However, the efficacy of these treatments is often limited by the development of resistance, frequently through mutations in the ESR1 gene.[2][3] A novel class of therapeutics, ER degraders, particularly those utilizing Proteolysis-Targeting Chimera (PROTAC) technology, offer a promising strategy to overcome this resistance.[4][5]
Unlike traditional inhibitors that merely block ERα function, ER degraders are bifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of the ERα protein. This targeted protein degradation approach eliminates the receptor, including mutated forms, providing a more profound and sustained inhibition of ER signaling.
These application notes provide a comprehensive guide for the long-term preclinical evaluation of a hypothetical ER degrader, designated "ER degrader 1." Detailed protocols for key in vitro and in vivo experiments are presented to enable a thorough investigation of its efficacy, durability of response, and potential resistance mechanisms.
Mechanism of Action
This compound is a heterobifunctional molecule comprising a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase. By bringing ERα and the E3 ligase into close proximity, this compound facilitates the formation of a ternary complex. This induced proximity triggers the ubiquitination of ERα, marking it for degradation by the proteasome. This process can be repeated, allowing a single molecule of this compound to induce the degradation of multiple ERα molecules.
Below is a diagram illustrating the mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Measuring the Efficacy of ER Degraders In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that function by binding to ERα, inducing its degradation through the ubiquitin-proteasome pathway. This application note provides a comprehensive guide to the in vitro assays used to evaluate the efficacy of novel ER degraders, such as "ER degrader 1". The protocols detailed below will enable researchers to quantify the extent of ERα degradation, assess the functional consequences on downstream signaling and cell viability, and ultimately determine the preclinical efficacy of these compounds.
I. Assessment of ERα Protein Degradation
The most direct measure of an ER degrader's efficacy is its ability to reduce the total cellular levels of the ERα protein. The following protocols describe how to quantify ERα degradation.
A. Western Blotting for ERα Levels
Western blotting is a fundamental technique to visualize and quantify the reduction in ERα protein levels following treatment with an ER degrader.
-
Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of "this compound" (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software. Normalize the ERα band intensity to the loading control.
-
B. Data Presentation: ERα Degradation
Summarize the quantitative data from the Western blot analysis in the following tables.
Table 1: Dose-Dependent Degradation of ERα by this compound
| Concentration (nM) | % ERα Remaining (vs. Vehicle) at 24h |
| Vehicle Control | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| 1000 |
Table 2: Time-Course of ERα Degradation by this compound (at 100 nM)
| Time (hours) | % ERα Remaining (vs. 0h) |
| 0 | 100 |
| 4 | |
| 8 | |
| 12 | |
| 24 |
Key Metrics:
-
DC50 (Degradation Concentration 50): The concentration of the degrader that results in 50% degradation of the target protein.[1]
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved.[1]
II. Functional Assessment of ERα Degradation
Degradation of ERα should lead to a downstream functional response. The following assays are designed to measure the impact of "this compound" on ERα signaling and cell viability.
A. ERα Transcriptional Activity - Luciferase Reporter Assay
This assay measures the ability of "this compound" to inhibit the transcriptional activity of ERα.
-
Cell Line:
-
Use an ER-positive breast cancer cell line (e.g., MCF-7) stably transfected with a plasmid containing an estrogen response element (ERE) driving the expression of a luciferase reporter gene.[2]
-
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well white, clear-bottom plate.
-
After 24 hours, treat the cells with "this compound" at various concentrations for a specified pre-incubation period.
-
Stimulate the cells with a known concentration of estradiol (E2) to induce ERα-mediated luciferase expression. Include a control group with no E2 stimulation.
-
-
Luciferase Activity Measurement:
-
After the appropriate incubation time (e.g., 24 hours post-E2 stimulation), lyse the cells.
-
Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
-
Calculate the percent inhibition of E2-induced luciferase activity for each concentration of "this compound".
-
B. Cell Viability and Proliferation Assays
These assays determine the effect of ERα degradation on the viability and proliferation of ER-positive breast cancer cells.
-
Cell Seeding:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of "this compound". Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
-
MTT/MTS Reagent Addition:
-
For MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[4] The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
For MTS Assay: Add MTS solution (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for 1-4 hours at 37°C. The MTS is reduced to a soluble formazan product.
-
-
Absorbance Measurement:
-
For MTT Assay: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of "this compound" to determine the IC50 value.
-
C. Downstream Gene Expression - Quantitative PCR (qPCR)
qPCR is used to measure changes in the mRNA levels of ERα target genes.
-
Cell Treatment and RNA Extraction:
-
Treat ER-positive breast cancer cells with "this compound" as described for the Western blot protocol.
-
At the desired time points, harvest the cells and extract total RNA using a suitable kit (e.g., Trizol or RNeasy).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a qPCR master mix (containing SYBR Green or a TaqMan probe), forward and reverse primers for the target gene(s) (e.g., PGR, TFF1), and the synthesized cDNA as a template.
-
-
Data Analysis:
-
Run the qPCR reaction in a real-time PCR cycler.
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
D. Data Presentation: Functional Assays
Table 3: Functional Efficacy of this compound
| Assay | Metric | Value |
| Luciferase Reporter Assay | IC50 (nM) | |
| Cell Viability (MTT/MTS) | IC50 (nM) | |
| qPCR (PGR expression) | Fold Change vs. Vehicle | |
| qPCR (TFF1 expression) | Fold Change vs. Vehicle |
III. Visualizing Pathways and Workflows
A. Estrogen Receptor Signaling Pathway
The following diagram illustrates the simplified estrogen receptor signaling pathway and the point of intervention for an ER degrader.
Caption: Simplified ER signaling pathway and mechanism of this compound.
B. Experimental Workflow for Efficacy Assessment
The following diagram outlines the general workflow for assessing the in vitro efficacy of "this compound".
Caption: Experimental workflow for in vitro efficacy assessment.
Conclusion
The combination of these in vitro assays provides a robust framework for characterizing the efficacy of novel ER degraders. By quantifying the degradation of ERα and assessing the downstream functional consequences, researchers can generate the critical data needed to advance promising compounds into further preclinical and clinical development.
References
Application Notes and Protocols: ER Degrader Vepdegestrant (ARV-471) for Inducing Estrogen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vepdegestrant (also known as ARV-471) is a pioneering, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and induce the degradation of the Estrogen Receptor alpha (ERα).[1] In ER-positive (ER+) breast cancers, ERα is a critical driver of tumor growth and proliferation.[2] Vepdegestrant represents a novel therapeutic strategy by harnessing the cell's own ubiquitin-proteasome system to eliminate the ERα protein, offering a potential advantage over traditional ER antagonists or selective estrogen receptor modulators (SERMs) which may only block its function.[3][4] These notes provide an overview of vepdegestrant, its mechanism of action, and detailed protocols for key experimental assays to evaluate its efficacy.
Mechanism of Action
Vepdegestrant is a bifunctional molecule that simultaneously binds to the ERα protein and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of ERα. The polyubiquitin chain acts as a molecular tag, marking the ERα protein for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows a single molecule of vepdegestrant to induce the degradation of multiple ERα proteins.
Figure 1: Mechanism of Action of Vepdegestrant.
Quantitative Data Summary
The following tables summarize the preclinical and clinical efficacy of vepdegestrant in inducing ER degradation and inhibiting tumor growth.
Preclinical Efficacy of Vepdegestrant
| Cell Line/Model | ERα Status | Vepdegestrant Effect | Quantitative Data | Citation(s) |
| ER+ Breast Cancer Cell Lines | Wild-type and Mutant | ERα Degradation | ≥90% degradation | |
| MCF7 Xenograft Model | Wild-type ERα | Tumor Growth Inhibition (TGI) | 87%–123% TGI | |
| ST941/HI PDX Model | Mutant ERα (Y537S) | Tumor Growth Inhibition (TGI) | Tumor Regression | |
| ST941/HI/PBR (Palbociclib-Resistant) PDX Model | Mutant ERα (Y537S) | Tumor Growth Inhibition (TGI) | 102% TGI | |
| ER-driven Xenograft Models | Not Specified | ERα Degradation | Up to 97% degradation |
Clinical Efficacy of Vepdegestrant (VERITAC-2 Trial)
| Patient Population | Endpoint | Vepdegestrant | Fulvestrant | Hazard Ratio (95% CI) / p-value | Citation(s) |
| ESR1-Mutant | Median Progression-Free Survival (PFS) | 5.0 months | 2.1 months | 0.57 (0.42-0.77); p < 0.001 | |
| 6-month PFS Rate | 45.2% | 22.7% | - | ||
| Clinical Benefit Rate (CBR) | 42.1% | 20.2% | OR 2.88 (1.57-5.39); p < 0.001 | ||
| Objective Response Rate (ORR) | 18.6% | 4.0% | OR 5.45 (1.69-22.73); p = 0.001 | ||
| Intent-to-Treat (All Patients) | Median Progression-Free Survival (PFS) | 3.7 months | 3.6 months | 0.83 (0.68-1.02); p = 0.07 |
Safety Profile of Vepdegestrant (VERITAC-2 Trial)
| Adverse Event (Any Grade) | Vepdegestrant Arm | Fulvestrant Arm |
| Fatigue | 27% | 16% |
| Increased Alanine Aminotransferase | 14% | 10% |
| Increased Aspartate Aminotransferase | 14% | 10% |
| Nausea | 13% | 9% |
| Grade ≥3 Treatment-Emergent AEs | 23% | 18% |
| Treatment Discontinuation due to AEs | 3% | 1% |
Data sourced from ASCO Daily News.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of vepdegestrant are provided below.
Experimental Workflow
Figure 2: General experimental workflow.
Protocol 1: Western Blot for ERα Degradation
Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with vepdegestrant.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF7, T-47D)
-
Cell culture medium and supplements
-
Vepdegestrant
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-ERα
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
X-ray film or digital imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate ER+ breast cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of vepdegestrant (and a vehicle control, DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Probe for a loading control protein (e.g., β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane.
-
Expose the membrane to X-ray film or capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.
-
Protocol 2: MTT Cell Viability Assay
Objective: To assess the effect of vepdegestrant on the viability and proliferation of breast cancer cells.
Materials:
-
ER+ breast cancer cell lines
-
96-well cell culture plates
-
Cell culture medium
-
Vepdegestrant
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of vepdegestrant in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing the different concentrations of vepdegestrant or DMSO (vehicle control) to the wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results to determine the IC50 value of vepdegestrant.
-
Protocol 3: In Vitro Ubiquitination Assay for ERα
Objective: To demonstrate the vepdegestrant-dependent ubiquitination of ERα in a cell-free system.
Materials:
-
Recombinant human ERα protein
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human E3 ligase (the specific E3 ligase recruited by vepdegestrant, if known, or cell lysate containing E3 ligases)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Vepdegestrant
-
DMSO
-
SDS-PAGE and Western blot reagents (as in Protocol 1)
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in the ubiquitination reaction buffer:
-
E1 enzyme
-
E2 enzyme
-
E3 ligase (or cell lysate)
-
Ubiquitin
-
Recombinant ERα protein
-
Vepdegestrant (or DMSO control)
-
-
-
Initiation of Reaction:
-
Add ATP to initiate the ubiquitination reaction.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Termination of Reaction:
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Analysis by Western Blot:
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe one membrane with an anti-ERα antibody to detect the unmodified and higher molecular weight ubiquitinated forms of ERα.
-
Probe a separate membrane with an anti-ubiquitin antibody to confirm the presence of polyubiquitin chains on ERα.
-
-
Interpretation:
-
An increase in higher molecular weight bands (a "smear" or laddering pattern) corresponding to polyubiquitinated ERα in the presence of vepdegestrant compared to the DMSO control indicates successful in vitro ubiquitination.
-
ERα Signaling Pathway and Impact of Degradation
Figure 3: Simplified ERα signaling pathway and the point of intervention by vepdegestrant.
Conclusion
Vepdegestrant is a potent and selective ERα degrader with a distinct mechanism of action that translates to significant preclinical and clinical activity, particularly in ER+ breast cancers harboring ESR1 mutations. The provided protocols offer a framework for researchers to evaluate the efficacy of vepdegestrant and similar molecules in inducing protein degradation and inhibiting cancer cell growth. The continued investigation of PROTAC ER degraders holds great promise for overcoming endocrine resistance and improving outcomes for patients with ER+ breast cancer.
References
- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of ER Degrader 1 in Tamoxifen-Resistant Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine therapies, such as the selective estrogen receptor modulator (SERM) tamoxifen, are a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, posing a major clinical challenge. One of the key mechanisms of resistance is the acquisition of mutations in the estrogen receptor alpha (ERα) gene (ESR1), which can lead to ligand-independent receptor activation. Selective Estrogen Receptor Degraders (SERDs) represent a promising therapeutic strategy to overcome this resistance. Unlike SERMs that competitively inhibit estrogen binding, SERDs induce a conformational change in ERα, leading to its ubiquitination and subsequent degradation by the proteasome. This dual mechanism of antagonism and degradation offers a potent approach to abrogate ERα signaling in both wild-type and mutant contexts.
"ER degrader 1" is a next-generation, orally bioavailable SERD that has demonstrated robust preclinical activity in various breast cancer models, including those resistant to tamoxifen. These application notes provide a comprehensive overview of the application of this compound in tamoxifen-resistant models, including detailed experimental protocols and a summary of key quantitative data.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound and comparable molecules in tamoxifen-sensitive and resistant breast cancer models.
Table 1: In Vitro Efficacy of ER Degraders in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (nM) for Cell Proliferation | ERα Degradation (DC50, nM) | Reference |
| MCF-7 (Tamoxifen-Sensitive) | This compound (e.g., Camizestrant) | ~1 | ~1-10 | [1] |
| Fulvestrant | ~1-5 | ~1-10 | [1] | |
| 4-hydroxytamoxifen (4-OHT) | ~10-50 | N/A | [2] | |
| MCF-7-TamR (Tamoxifen-Resistant) | This compound (e.g., Camizestrant) | ~5-20 | ~5-20 | [3] |
| Fulvestrant | ~10-50 | ~10-50 | [3] | |
| 4-hydroxytamoxifen (4-OHT) | >1000 | N/A | ||
| CAMA-1 (ER+, Tamoxifen-Sensitive) | This compound (e.g., Camizestrant) | ~1-10 | ~1-10 | |
| Fulvestrant | ~5-20 | ~5-20 |
Table 2: In Vivo Efficacy of ER Degraders in Tamoxifen-Resistant Xenograft Models
| Xenograft Model | Treatment | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| MCF-7-TamR | Vehicle Control | - | 0 | |
| This compound (e.g., GDC-0927) | 100 mg/kg, oral, daily | >80 | ||
| Fulvestrant | 200 mg/kg, subcutaneous, weekly | ~60-70 | ||
| Tamoxifen | 20 mg/kg, oral, daily | <20 (or tumor promotion) | ||
| Patient-Derived Xenograft (PDX) with ESR1 mutation | Vehicle Control | - | 0 | |
| This compound (e.g., Camizestrant) | 10 mg/kg, oral, daily | >90 | ||
| Fulvestrant | 5 mg/week, subcutaneous | ~50-60 |
Mandatory Visualization
Signaling Pathways
References
Application Notes: Utilizing ER Degrader 1 in Patient-Derived Organoids for Preclinical Breast Cancer Research
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, and endocrine therapies targeting ER signaling are a cornerstone of treatment. However, resistance to these therapies, often driven by mutations in the estrogen receptor 1 (ESR1) gene, remains a significant clinical challenge. A new generation of therapeutic agents, known as ER degraders, aims to overcome this resistance by promoting the degradation of the ER protein. Patient-derived organoids (PDOs), which are three-dimensional cultures of tumor cells from a patient that recapitulate the original tumor's heterogeneity and microenvironment, have emerged as a powerful preclinical model for testing the efficacy of such novel therapies.[1][2][3] This document provides detailed application notes and protocols for the use of "ER degrader 1," a representative ER degrader, in ER+ breast cancer patient-derived organoids.
Mechanism of Action of ER Degraders
ER degraders are small molecules designed to eliminate the ER protein from cancer cells. They primarily fall into two categories: Selective Estrogen Receptor Degraders (SERDs) and Proteolysis-Targeting Chimeras (PROTACs).
-
Selective Estrogen Receptor Degraders (SERDs): SERDs, such as fulvestrant, bind to the ER, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[4] This not only blocks ER signaling but also removes the protein entirely, which can be effective against both wild-type and mutant forms of ER.
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs, such as ARV-471 (vepdegestrant), are bifunctional molecules. One end binds to the target protein (ER), and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and proteasomal degradation of the ER.[5] PROTACs can be highly potent and selective.
The degradation of the ER protein leads to the downregulation of ER-target genes, inhibition of cell proliferation, and induction of apoptosis in ER-dependent breast cancer cells.
Application of this compound in Patient-Derived Organoids
Patient-derived organoids serve as a valuable platform for preclinical evaluation of ER degraders. Key applications include:
-
Assessing Drug Sensitivity: PDOs can be used to determine the sensitivity of a patient's tumor to this compound by measuring the half-maximal inhibitory concentration (IC50). This can help predict clinical response.
-
Investigating Mechanisms of Resistance: By generating organoids from tumors that have developed resistance to other endocrine therapies, researchers can investigate whether this compound can overcome this resistance and study the underlying molecular mechanisms.
-
Combination Therapy Screening: The PDO platform is suitable for high-throughput screening of this compound in combination with other anticancer agents, such as CDK4/6 inhibitors, to identify synergistic effects.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing ER degraders in breast cancer models.
Table 1: In Vitro Efficacy of ER Degraders in Patient-Derived Breast Cancer Organoids
| ER Degrader | Organoid Model | Assay | Endpoint | Result | Reference |
| Fulvestrant (SERD) | Papillary Carcinoma PDO | Viability Assay | IC50 | 0.275 µM | |
| ARV-471 (Vepdegestrant) | ER+ Breast Cancer Cell Lines | Viability Assay | IC50 | ~1 nM |
Table 2: ER Protein Degradation by ER Degraders
| ER Degrader | Model System | Assay | Time Point | ER Degradation | Reference |
| Fulvestrant | MCF-7 Cells | Western Blot | 72 hours | Significant degradation | |
| ARV-471 (Vepdegestrant) | MCF-7 Xenografts | Western Blot | End of study | >90% | |
| ARV-471 (Vepdegestrant) | Patient Biopsies | QIF | Median 31 days | Up to 89% |
Table 3: Induction of Apoptosis by ER Degraders in Breast Cancer Organoids
| ER Degrader | Organoid Model | Assay | Time Point | Result | Reference |
| Fulvestrant | ER+ Breast Cancer Organoids | Immunohistochemistry | 7 days | Increase in cleaved caspase-3 | |
| This compound (Generic) | Breast Cancer Spheroids | Caspase-Glo 3/7 Assay | 24-72 hours | Dose-dependent increase in caspase activity |
Experimental Protocols
Protocol 1: Culture of ER+ Breast Cancer Patient-Derived Organoids
This protocol is adapted from established methods for breast cancer organoid culture.
Materials:
-
Fresh ER+ breast cancer tissue
-
Advanced DMEM/F12 medium
-
HEPES buffer
-
GlutaMAX
-
Penicillin-Streptomycin
-
B27 supplement
-
N-acetylcysteine
-
Human Epidermal Growth Factor (EGF)
-
Fibroblast Growth Factor 10 (FGF10)
-
Noggin
-
R-spondin-1
-
Y-27632 (ROCK inhibitor)
-
A83-01 (TGF-β inhibitor)
-
Primocin
-
Collagenase
-
Dispase
-
Matrigel
-
Cell Recovery Solution
Procedure:
-
Tissue Digestion:
-
Mince the fresh tumor tissue into small pieces (~1-2 mm³).
-
Incubate the tissue fragments in a digestion solution containing Collagenase and Dispase in Advanced DMEM/F12 for 1-2 hours at 37°C with gentle agitation.
-
Neutralize the enzymes with cold Advanced DMEM/F12 and centrifuge to pellet the cells.
-
Resuspend the pellet and pass through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a 1:1 mixture of Matrigel and organoid culture medium.
-
Plate 50 µL domes of the Matrigel-cell suspension into a pre-warmed 24-well plate.
-
Allow the Matrigel to solidify at 37°C for 30 minutes.
-
Add 500 µL of complete organoid culture medium to each well.
-
-
Organoid Maintenance:
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-14 days by dissociating them with Cell Recovery Solution and re-seeding in fresh Matrigel.
-
Protocol 2: Treatment of Patient-Derived Organoids with this compound
Materials:
-
Established ER+ breast cancer organoids
-
This compound (e.g., Fulvestrant, ARV-471) dissolved in DMSO
-
Organoid culture medium
Procedure:
-
Prepare serial dilutions of this compound in organoid culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the existing medium from the organoid cultures.
-
Add the medium containing the desired concentration of this compound or vehicle control (DMSO) to the wells.
-
Incubate the organoids for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 3: Organoid Viability Assay (CellTiter-Glo® 3D)
Materials:
-
Treated organoids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of medium in each well.
-
Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the log of the drug concentration.
Protocol 4: Western Blot for ER Degradation
Materials:
-
Treated organoids
-
Cell Recovery Solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-ERα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Harvest the organoids using Cell Recovery Solution and wash with cold PBS.
-
Lyse the organoids in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the ERα signal to the β-actin loading control.
Protocol 5: Quantitative Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Materials:
-
Treated organoids in a 96-well plate
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in each well.
-
Mix the contents by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Diagrams
Caption: Mechanism of action of SERD and PROTAC ER degraders.
Caption: Experimental workflow for testing this compound in PDOs.
Caption: Logical relationship of ER degradation and its effects.
References
Troubleshooting & Optimization
"ER degrader 1" not showing ER degradation
Welcome to the technical support center for ER Degrader 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues, particularly when ERα degradation is not observed.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro experiments with this compound.
FAQ 1: I am not observing any ERα degradation after treating my cells with this compound. What are the potential causes?
Several factors, ranging from the compound itself to the specifics of your experimental setup, can lead to a lack of ERα degradation. Here is a systematic guide to troubleshooting this issue.
Possible Cause 1: Suboptimal Compound Concentration or Incubation Time
ER degraders, especially PROTACs, can exhibit complex dose-response relationships, including a "hook effect" where degradation is reduced at very high concentrations.[1][2][3][4] Additionally, the kinetics of degradation can vary.
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., from 0.1 nM to 30 µM) to identify the optimal concentration for maximal degradation (DC50) and to rule out a hook effect.[2]
-
Conduct a Time-Course Experiment: Analyze ERα protein levels at multiple time points (e.g., 4, 8, 12, 24, and 48 hours) to determine the optimal treatment duration.
-
Possible Cause 2: Cell Line Variability or Low ERα Expression
The efficacy of an ER degrader can be highly dependent on the specific cell line used. Factors include the endogenous expression level of ERα and the necessary components of the ubiquitin-proteasome system (UPS), such as the specific E3 ligase recruited by the degrader.
-
Troubleshooting Steps:
-
Confirm ERα Expression: Verify the expression of ERα in your cell line (e.g., MCF-7, T47D) by Western blot. Ensure the baseline level is detectable.
-
Confirm E3 Ligase Expression: If this compound is a PROTAC, confirm that the relevant E3 ligase (e.g., Cereblon, VHL) is expressed in your cell line.
-
Use a Recommended Cell Line: It is advisable to start with a well-characterized, ERα-positive breast cancer cell line like MCF-7 or T47D.
-
Possible Cause 3: Issues with Compound Integrity
The stability and solubility of the degrader are critical for its activity.
-
Troubleshooting Steps:
-
Ensure Proper Dissolution: Make sure this compound is fully dissolved in a suitable solvent like DMSO before diluting it into the cell culture medium.
-
Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions in media for each experiment.
-
Check for Stability: If problems persist, consider assessing the stability of your compound in the cell culture medium over the time course of your experiment.
-
Possible Cause 4: Flaws in the Western Blot Protocol
The absence of a signal change could be due to technical issues with the Western blot itself.
-
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Ensure you are using a validated primary antibody for ERα at its optimal dilution.
-
Include a Positive Control: Use a positive control lysate from untreated ERα-positive cells to ensure the antibody is working.
-
Verify Protein Transfer: Use a total protein stain (e.g., Ponceau S) on the membrane after transfer to confirm that proteins have transferred effectively from the gel.
-
Check Loading Control: Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
FAQ 2: How can I confirm that the degradation pathway is active in my cells?
This compound, like other SERDs and PROTACs, relies on the cell's ubiquitin-proteasome system (UPS) to eliminate the ERα protein. If this pathway is compromised, degradation will not occur.
-
Troubleshooting Steps:
-
Perform a Proteasome Inhibitor Co-treatment: This is a critical control experiment. Co-treating cells with this compound and a proteasome inhibitor (e.g., MG132) should "rescue" ERα from degradation. If ERα levels are restored in the presence of MG132, it confirms that the lack of degradation is not due to an inactive compound but rather points to the dependency on the proteasome.
-
Assess Overall Proteasome Activity: If the MG132 control fails, you can use a fluorogenic peptide substrate to measure the chymotrypsin-like activity of the proteasome in your cell lysates to ensure the pathway is generally functional.
-
FAQ 3: My ERα levels seem to recover after an initial decrease. What could be the cause?
Observing an initial degradation followed by a recovery of ERα levels can be due to several factors.
-
Troubleshooting Steps:
-
Assess Compound Stability: The degrader may be unstable or metabolized by the cells over longer incubation periods. Consider re-administering the compound by replacing the media with fresh media containing this compound for longer-term experiments.
-
Check for Cellular Compensation: Cells may respond to the loss of ERα by increasing the transcription of the ESR1 gene to synthesize new protein. You can check for this compensatory mechanism by measuring ESR1 mRNA levels using qRT-PCR.
-
Data Presentation
Table 1: Recommended Starting Conditions for ER Degradation Experiments
| Parameter | Cell Line: MCF-7 | Cell Line: T47D |
| Seeding Density (6-well plate) | 3.0 - 5.0 x 10⁵ cells/well | 4.0 - 6.0 x 10⁵ cells/well |
| This compound Conc. Range | 0.1 nM - 10 µM | 1 nM - 30 µM |
| Proteasome Inhibitor (Control) | MG132 (10 µM) | MG132 (10 µM) |
| Incubation Time Range | 4 - 48 hours | 8 - 48 hours |
| Vehicle Control | DMSO (Final conc. <0.5%) | DMSO (Final conc. <0.5%) |
Table 2: Troubleshooting Summary for Lack of ERα Degradation
| Issue | Potential Cause | Recommended Solution |
| No Degradation | Suboptimal drug concentration/time. | Perform dose-response and time-course experiments. |
| Low ERα or E3 ligase expression. | Confirm protein expression by Western blot; switch to a high-expressing cell line (e.g., MCF-7). | |
| Inactive/unstable compound. | Prepare fresh solutions; verify solubility. | |
| Technical issue with Western blot. | Optimize antibody dilutions; use positive controls and check protein transfer. | |
| Degradation is Blocked | Compromised proteasome function. | Co-treat with a proteasome inhibitor (MG132) to confirm pathway dependence. |
| Degradation is Transient | Compound instability or metabolism. | Re-administer compound during long incubations. |
| Compensatory ERα synthesis. | Measure ESR1 mRNA levels by qRT-PCR. |
Experimental Protocols
Protocol 1: Western Blotting for ERα Degradation
This protocol describes the direct measurement of ERα protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed ERα-positive cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-150 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at 100-120V.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH, 1:5000) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Proteasome Inhibitor "Rescue" Experiment
This experiment validates that this compound acts via the proteasome.
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates.
-
Pre-treat one set of wells with 10 µM MG132 for 2 hours.
-
Add this compound at its optimal degradation concentration (determined from a dose-response curve) to the MG132-pre-treated wells and a parallel set of wells without MG132.
-
Include vehicle-only and MG132-only controls.
-
Incubate for the optimal time determined from your time-course experiment (e.g., 24 hours).
-
-
Analysis:
-
Harvest cell lysates and perform Western blotting for ERα as described in Protocol 1 .
-
Expected Outcome: ERα levels should be low in cells treated with this compound alone but should be restored or "rescued" in cells co-treated with MG132.
-
Visualizations
Caption: Mechanism of action for a hypothetical PROTAC-type this compound.
Caption: Logical workflow for troubleshooting lack of ERα degradation.
Caption: Experimental workflow for the MG132 proteasome inhibitor control.
References
Technical Support Center: ER Degrader 1 (CAS: 2667015-33-8)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ER degrader 1 (CAS: 2667015-33-8). This guide directly addresses common issues, with a focus on solubility challenges in DMSO, to ensure successful experimental outcomes.
Disclaimer: The designation "this compound" may be used for different molecules by various suppliers. This guide specifically pertains to the compound with CAS number 2667015-33-8. Always verify the identity of your compound before starting any experiment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule degrader of the estrogen receptor (ER).[1][2][3] It is a type of Proteolysis Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that induce the degradation of a target protein.[4] this compound works by forming a ternary complex between the estrogen receptor and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the ER, marking it for degradation by the proteasome.[5] This removal of the ER protein disrupts downstream signaling pathways that are crucial for the growth and survival of ER-positive cancer cells.
Q2: I'm having trouble dissolving this compound in DMSO. What could be the issue?
A2: Solubility issues with this compound and other PROTACs are common due to their high molecular weight and lipophilicity. Here are a few potential reasons for poor dissolution in DMSO:
-
Compound Quality: Ensure the compound is of high purity. Impurities can affect solubility.
-
DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic, and absorbed water can reduce its solvating power for hydrophobic compounds.
-
Temperature: Dissolution may be slow at room temperature. Gentle warming (e.g., to 37°C) can aid solubility.
-
Insufficient Mixing: The compound may require more energy to dissolve. Vortexing and sonication are often necessary.
Q3: What is the recommended procedure for preparing a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to start with a high concentration in DMSO. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Add the desired volume of anhydrous DMSO and facilitate dissolution by vortexing and/or using an ultrasonic bath. Gentle warming can also be applied if necessary. Once dissolved, store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the "hook effect" and how can I avoid it with this compound?
A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC, such as this compound, decreases at very high concentrations. This results in a bell-shaped dose-response curve. It occurs because at excessive concentrations, the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for maximal degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation observed after diluting DMSO stock solution into aqueous media. | Low aqueous solubility of this compound. | - Ensure the final DMSO concentration in your aqueous solution is as low as possible (typically <0.5%) and is compatible with your experimental system.- Prepare fresh dilutions for each experiment.- Consider the use of co-solvents or formulation agents if compatible with your assay. |
| Inconsistent or no degradation of ERα observed in Western blot. | 1. Suboptimal compound concentration (due to the "hook effect").2. Insufficient incubation time.3. Low expression of ERα or the relevant E3 ligase in the cell line.4. Compound instability or precipitation in culture media. | 1. Perform a dose-response experiment over a wide concentration range to determine the optimal concentration (DC50).2. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to find the optimal incubation time.3. Confirm the expression levels of ERα and the recruited E3 ligase in your cell line via Western blot or qPCR.4. Ensure complete dissolution in DMSO before diluting in media and prepare fresh solutions for each experiment. |
| High background or non-specific bands on Western blot for ERα. | 1. Poor antibody quality or non-optimal antibody dilution.2. Inadequate blocking.3. Insufficient washing. | 1. Use a validated, high-quality primary antibody for ERα and optimize the dilution.2. Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST for 1 hour).3. Ensure thorough washing steps with TBST between antibody incubations. |
| Variable cell viability results. | 1. Uneven cell seeding.2. Edge effects in multi-well plates.3. DMSO toxicity at higher concentrations. | 1. Ensure a homogenous cell suspension before and during seeding.2. Avoid using the outermost wells of plates or fill them with sterile media/PBS to minimize evaporation.3. Maintain a consistent and low final DMSO concentration across all wells. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2667015-33-8 | |
| Molecular Weight | 524.56 g/mol | |
| Solubility | Soluble in DMSO. Quantitative data is not readily available. A kinetic solubility assay is recommended to determine the solubility in your specific buffer. | |
| Storage | Solid: -20°C. In solvent: -80°C for long-term storage, -20°C for short-term. Avoid repeated freeze-thaw cycles. | N/A |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for UV-based detection)
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dispense the DMSO stock solution into the wells of a 96-well plate.
-
Add PBS to each well to achieve a range of final compound concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Mix the plate thoroughly on a plate shaker for 2 hours at room temperature.
-
Measure the turbidity of the solutions using a nephelometer. An increase in light scattering indicates precipitation.
-
Alternatively, filter the samples to remove any precipitate and measure the UV absorbance of the filtrate. The concentration of the soluble compound can be determined from a standard curve.
Protocol 2: Western Blot for ERα Degradation
This protocol provides a method to quantify the degradation of ERα in cells treated with this compound.
Materials:
-
ERα-positive cell line (e.g., MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired incubation time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and run on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with the loading control antibody to confirm equal protein loading. Quantify the band intensities to determine the percentage of ERα degradation.
Visualizations
Caption: Mechanism of this compound action vs. standard ER signaling.
Caption: Experimental workflow for assessing ERα degradation.
References
Technical Support Center: Optimizing "ER degrader 1" Concentration for Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "ER degrader 1." The information is designed to address specific issues that may be encountered during the optimization of its experimental concentration.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" is a potent degrader of the estrogen receptor (ER).[1][2] It belongs to a class of molecules that target the estrogen signaling system, which is crucial for cell growth, differentiation, and apoptosis.[1][2] Like other ER degraders, particularly those utilizing PROTAC (Proteolysis-Targeting Chimera) technology, it is designed to induce the degradation of the ERα protein.[3] These molecules are typically bifunctional, with one end binding to the ER and the other recruiting an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the ER, marking it for degradation by the cell's natural protein disposal system, the proteasome. This catalytic process allows a single molecule of the degrader to eliminate multiple ER proteins.
Q2: What is a recommended starting concentration and treatment time for "this compound"?
A2: The optimal concentration and treatment time for "this compound" are highly dependent on the cell line and the specific experimental endpoint. For similar ER degraders, a broad dose-response curve is recommended, with concentrations ranging from picomolar to high micromolar. A common starting point for initial experiments could be a concentration range of 0.1 nM to 30 µM for a 24-hour incubation period. It is crucial to perform both a dose-response and a time-course experiment to determine the optimal conditions for your specific model system.
Q3: I am observing inconsistent or no degradation of ERα. What are the possible causes and solutions?
A3: Several factors can lead to inconsistent or a lack of ERα degradation. Here are some common issues and troubleshooting steps:
-
Suboptimal Compound Concentration: The concentration of "this compound" may be too low for effective degradation, or you may be observing the "hook effect." The hook effect occurs at very high concentrations where the formation of the productive ternary complex (ER-"this compound"-E3 ligase) is impaired, leading to reduced degradation.
-
Solution: Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for maximal degradation (DC50).
-
-
Incorrect Incubation Time: The kinetics of degradation can vary between cell lines.
-
Solution: Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal incubation time for maximal ERα degradation.
-
-
Cell Line Variability: Different cell lines express varying levels of ERα and the necessary E3 ligase.
-
Solution: Confirm the expression of ERα and the relevant E3 ligase in your cell line using Western blotting or qPCR.
-
-
Compound Instability or Solubility: Poor solubility or degradation of "this compound" in your cell culture media can lead to inconsistent results.
-
Solution: Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your media. It is also best practice to prepare fresh solutions for each experiment.
-
Q4: How can I confirm that the observed effects are due to the specific degradation of ERα?
A4: To confirm the specificity of "this compound," consider the following experiments:
-
Use an Inactive Control: If available, use an inactive version of the degrader that cannot bind to the E3 ligase. This will help to distinguish between effects caused by ERα degradation and other potential off-target effects of the molecule.
-
Rescue Experiment: After treatment with "this compound," wash out the compound and monitor the recovery of ERα protein levels over time.
-
Downstream Target Gene Expression: Analyze the expression of known ERα target genes (e.g., GREB1, pS2/TFF1) using RT-qPCR. Degradation of ERα should lead to a decrease in the expression of these genes.
Troubleshooting Guides
Problem 1: High Cell Toxicity Observed
-
Possible Cause: The concentration of "this compound" or the solvent (e.g., DMSO) may be too high, leading to cytotoxicity.
-
Troubleshooting Steps:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of the compound.
-
Lower the concentration of "this compound" to a range that effectively degrades ERα without causing significant cell death.
-
Ensure that the final concentration of the solvent in the cell culture medium is not toxic to the cells.
-
Problem 2: Inconsistent Western Blot Results
-
Possible Cause: Issues with the Western blotting protocol can obscure the interpretation of ERα degradation.
-
Troubleshooting Steps:
-
Optimize Blocking Conditions: Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and optimize the incubation time.
-
Validate Antibodies: Use a high-quality, validated primary antibody specific for ERα and a reliable loading control antibody (e.g., GAPDH, β-actin).
-
Ensure Equal Protein Loading: Accurately determine protein concentration using an assay like the BCA assay and load equal amounts of protein for each sample.
-
Data Presentation
Table 1: Illustrative Dose-Response Data for ERα Degradation
| "this compound" Concentration | % ERα Degradation (Relative to Vehicle) |
| Vehicle (DMSO) | 0% |
| 0.1 nM | 15% |
| 1 nM | 45% |
| 10 nM | 85% |
| 100 nM | 95% |
| 1 µM | 90% (Potential Hook Effect) |
| 10 µM | 70% (Potential Hook Effect) |
Table 2: Illustrative Time-Course Data for ERα Degradation at Optimal Concentration (e.g., 100 nM)
| Incubation Time (hours) | % ERα Degradation (Relative to Vehicle) |
| 0 | 0% |
| 4 | 30% |
| 8 | 65% |
| 16 | 90% |
| 24 | 95% |
| 48 | 80% (Potential for protein re-synthesis) |
Experimental Protocols
Protocol 1: Dose-Response Study using Western Blot
-
Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7, T47D) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of "this compound" (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a fixed time, such as 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control. Plot the percentage of ERα degradation against the log of the "this compound" concentration to determine the DC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of "this compound" or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Protocol 3: RT-qPCR for ER Target Gene Expression
-
Cell Treatment: Treat cells with "this compound" at various concentrations for a predetermined time (e.g., 24 hours).
-
RNA Isolation: Wash the cells with PBS and isolate total RNA using a suitable kit or reagent (e.g., TRIzol).
-
RNA Quantification and Quality Check: Determine the RNA concentration and purity. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or a probe-based assay with primers for your target genes (e.g., GREB1, TFF1) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Mandatory Visualizations
Caption: Mechanism of action for "this compound".
Caption: Experimental workflow for optimizing "this compound" concentration.
Caption: Troubleshooting logic for "this compound" experiments.
References
Technical Support Center: Investigating Off-Target Effects of ER Degrader 1
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the off-target effects of "ER degrader 1," a novel selective estrogen receptor (ER) degrader. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with selective estrogen receptor degraders (SERDs)?
A1: While SERDs are designed for high specificity to the estrogen receptor, off-target effects can occur and are often responsible for adverse events in clinical trials. Common class-related side effects for oral SERDs include nausea, fatigue, arthralgia, and hot flushes.[1] These effects may be linked to interactions with other cellular proteins or pathways. Off-target effects can also manifest as unexpected changes in cellular phenotypes, such as effects on immune cells, which have been observed with some ER-targeting drugs even in ER-negative cell lines.[2][3]
Q2: What are the primary methodologies for identifying off-target effects of this compound?
A2: The primary methodologies for identifying off-target effects can be broadly categorized into two types: those that identify direct binding partners and those that measure downstream cellular changes.
-
Direct Binding Assays (Target Engagement): These methods identify proteins that physically interact with this compound.
-
Chemical Proteomics: This is a powerful approach that uses a modified version of the drug (a probe) to capture its binding partners from cell lysates or living cells.[4][5] Techniques include Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP).
-
Thermal Proteome Profiling (TPP/CETSA): This method identifies protein targets by detecting changes in their thermal stability upon drug binding, without requiring modification of the compound.
-
Affinity-based methods: Techniques like pull-down assays can identify unintended binding partners.
-
-
Downstream Effect Assays: These methods measure the cellular consequences of this compound treatment.
-
Transcriptomics (RNA-seq): RNA sequencing provides a global view of changes in gene expression following drug treatment, which can reveal the activation or inhibition of off-target pathways.
-
Proteomics (Global Protein Profiling): Mass spectrometry-based proteomics can quantify changes in the abundance of thousands of proteins, identifying unexpected alterations in cellular pathways and stress responses.
-
Phenotypic Screening: High-content imaging or other cell-based assays can reveal unexpected effects on cell health, morphology, or function.
-
Q3: We are observing a phenotype (e.g., cell death) in ER-negative cell lines treated with this compound. How can we investigate if this is an off-target effect?
A3: Observing activity in ER-negative cells is a strong indication of an off-target effect. To investigate this, a systematic approach is recommended:
-
Confirm ER Status: First, rigorously confirm the absence of ERα and ERβ expression in your cell line using qRT-PCR and Western blotting.
-
Dose-Response Analysis: Perform a dose-response experiment in the ER-negative cell line to determine the potency of this compound for the observed phenotype. Compare this to the on-target potency in an ER-positive cell line.
-
Off-Target Identification: Employ unbiased, proteome-wide methods to identify potential off-target binding proteins in the ER-negative cells. Chemical proteomics or thermal proteome profiling (CETSA) are excellent choices.
-
Pathway Analysis: Use transcriptomics (RNA-seq) to identify the signaling pathways that are perturbed in the ER-negative cells upon treatment. This can provide clues about the identity of the off-target protein.
-
Target Validation: Once potential off-targets are identified, they must be validated using orthogonal methods. This could involve:
-
Overexpressing or knocking down the putative off-target protein to see if it alters the cellular response to this compound.
-
Performing in vitro binding assays with the purified off-target protein.
-
Testing structurally related but inactive analogs of this compound to see if they fail to produce the phenotype.
-
Troubleshooting Guides
Issue 1: Inconsistent results in off-target identification experiments (e.g., proteomics, RNA-seq).
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Line Variability | Ensure you are using a consistent cell line passage number and confirm its identity (e.g., by STR profiling). | Different cell lines, or even the same cell line at different passages, can have varying protein and gene expression profiles, leading to inconsistent responses. |
| Cell Culture Conditions | Standardize cell confluency at the time of treatment and use a consistent batch of serum. | High cell density can alter drug availability and cellular signaling. Serum components can also interfere with drug activity. |
| Compound Instability/Solubility | Prepare fresh stock solutions of this compound for each experiment and ensure it is fully dissolved before diluting in media. | Degradation or precipitation of the compound will lead to inconsistent effective concentrations. |
| Experimental Protocol Inconsistencies | Adhere strictly to a detailed, written protocol for every step of the experiment, from cell treatment to sample processing. | Minor deviations in incubation times, reagent concentrations, or handling can introduce significant variability. |
Issue 2: High number of "hits" in a chemical proteomics screen, making it difficult to identify true off-targets.
| Potential Cause | Troubleshooting Step | Rationale |
| Non-specific Binding to the Probe/Beads | Include a control experiment with beads alone or with a probe that does not have the this compound molecule attached. | This will help identify proteins that bind non-specifically to the affinity matrix. |
| Indirect Interactions | Use a quantitative proteomics approach (e.g., SILAC or TMT labeling) to distinguish between direct and indirect binders. | True off-targets should show a dose-dependent interaction, while proteins that are part of a larger complex may not. |
| High Compound Concentration | Perform the pull-down with a concentration of the probe that is relevant to the cellular EC50 for the on-target effect. | Using excessively high concentrations can lead to the identification of low-affinity, non-physiological interactions. |
| Lack of Competition Control | Include a competition experiment where the cell lysate is pre-incubated with an excess of free, unmodified this compound before adding the probe. | True off-targets should show reduced binding to the probe in the presence of the free compound. |
Quantitative Data Summary
The following table summarizes hypothetical off-target data for "this compound" as identified by a chemical proteomics experiment. This is for illustrative purposes.
| Protein Target | Gene Symbol | Cellular Localization | Fold Enrichment over Control | p-value | Potential Implication |
| Estrogen Receptor Alpha | ESR1 | Nucleus | 52.3 | < 0.0001 | On-Target |
| Carbonic Anhydrase II | CA2 | Cytoplasm | 15.8 | < 0.001 | Potential for off-target related side effects. |
| Kinase X | - | Cytoplasm | 8.2 | < 0.01 | May explain unexpected signaling pathway activation. |
| Transporter Y | - | Membrane | 4.5 | < 0.05 | Could affect drug metabolism or cellular transport. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
Objective: To identify proteins that bind to this compound in intact cells by measuring changes in their thermal stability.
Methodology:
-
Cell Culture and Treatment:
-
Culture ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) cells to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or this compound at a relevant concentration (e.g., 10x EC50) for a predetermined time (e.g., 2 hours).
-
-
Heating and Lysis:
-
Harvest cells and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Immediately cool the samples on ice.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
-
Protein Quantification and Analysis:
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate soluble proteins from aggregated, denatured proteins.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
-
Data Interpretation:
-
For a true off-target, the protein will show a shift in its melting curve (i.e., it will remain soluble at higher temperatures) in the presence of this compound compared to the vehicle control.
-
Protocol 2: RNA-seq for Off-Target Pathway Analysis
Objective: To identify global changes in gene expression induced by this compound to uncover off-target signaling pathways.
Methodology:
-
Experimental Design:
-
Treat your chosen cell line (e.g., an ER-negative line where a phenotype is observed) with vehicle or a relevant concentration of this compound.
-
Include multiple biological replicates (at least 3) for each condition.
-
Choose a time point that is appropriate for observing transcriptional changes (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the total RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Perform high-throughput sequencing (e.g., using an Illumina platform) to generate sequence reads.
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2 or edgeR) to identify genes that are significantly upregulated or downregulated upon treatment with this compound.
-
Pathway Analysis: Use the list of differentially expressed genes to perform pathway enrichment analysis (e.g., using GO, KEGG, or Reactome databases) to identify signaling pathways that are significantly affected.
-
Visualizations
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting logic for ER degradation experiments.
Caption: On-target vs. potential off-target signaling.
References
- 1. dovepress.com [dovepress.com]
- 2. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Estrogen Receptor (ER) Degraders in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ER degraders in cell line experiments.
I. Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with ER degraders.
1. Issue: High Inter-well Variability in Cell Viability Assays
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inconsistent Compound Dilution | Prepare a fresh serial dilution of the ER degrader for each experiment. Ensure thorough mixing at each dilution step. |
| Cell Clumping | Gently triturate cells to break up clumps before seeding. If necessary, use a cell strainer. |
2. Issue: Lower than Expected Potency (High IC50/EC50 Values)
| Possible Cause | Recommended Solution |
| Compound Instability | Aliquot the ER degrader upon receipt and store at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. Prepare fresh dilutions from a stock solution for each experiment. |
| High Cell Passage Number | Use cells with a low passage number, as prolonged culturing can lead to phenotypic changes and altered drug sensitivity. |
| Presence of Endogenous Estrogens in Serum | Use charcoal-stripped fetal bovine serum (FBS) in your cell culture medium to remove endogenous steroids that can compete with the ER degrader. |
| Incorrect Assay Duration | Optimize the incubation time for the specific cell line and ER degrader. A time-course experiment can help determine the optimal endpoint. |
3. Issue: Inconsistent ER Degradation in Western Blots
| Possible Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. |
| Insufficient Drug Incubation Time | ER degradation is a time-dependent process. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for maximal degradation. |
| Antibody Quality | Use a validated antibody specific for Estrogen Receptor Alpha (ERα). Titrate the antibody to determine the optimal concentration. |
| Loading Control Variability | Ensure equal protein loading by performing a total protein quantification assay (e.g., BCA assay) and using a reliable loading control (e.g., GAPDH, β-actin). |
II. Frequently Asked Questions (FAQs)
1. General Questions
-
What is the mechanism of action of ER degraders? ER degraders are a class of compounds that bind to the estrogen receptor (ER), primarily ERα, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.[1] This depletion of ER protein inhibits the signaling pathways that drive the growth of ER-positive cancers.[2]
-
How do ER degraders differ from Selective Estrogen Receptor Modulators (SERMs)? While both ER degraders and SERMs bind to the estrogen receptor, SERMs act as either estrogen agonists or antagonists depending on the tissue. In contrast, ER degraders, also known as Selective Estrogen Receptor Downregulators (SERDs), purely antagonize ER signaling by promoting the degradation of the ER protein.
2. Questions on Experimental Design
-
Which cell lines are appropriate for studying ER degraders? ER-positive breast cancer cell lines are the most common models. MCF-7 is a widely used cell line that expresses wild-type ERα.[1][3] T47D is another suitable ER-positive cell line. For studying resistance mechanisms, cell lines with specific ESR1 mutations can be utilized. It is important to avoid using ER-negative cell lines like BT-20 as a primary model for efficacy studies, as they do not rely on ER signaling for growth.[4]
-
What are typical concentrations to use for in vitro experiments? The effective concentration can vary significantly between different ER degraders and cell lines. It is recommended to perform a dose-response curve starting from low nanomolar to micromolar concentrations. The table below provides a reference for the potency of several common ER degraders.
3. Questions on Toxicity and Off-Target Effects
-
What are the potential off-target effects of ER degraders in cell lines? While designed to be selective for the estrogen receptor, some ER degraders may exhibit off-target activities at higher concentrations. For instance, some oral SERDs have been associated with ocular and cardiac toxicities in clinical settings, which are thought to be off-target effects as the cornea and cardiac conducting system do not express ER. In vitro, high concentrations of any compound can lead to non-specific cytotoxicity. It is crucial to correlate phenotypic effects with ER degradation to confirm on-target activity.
-
Can ER degraders show toxicity in ER-negative cell lines? At high concentrations, ER degraders can induce cytotoxicity in ER-negative cell lines through off-target mechanisms. However, this is not their intended mechanism of action. Some studies have shown that certain ER degraders, like fulvestrant, can sensitize ER-negative multidrug-resistant cell lines to chemotherapy, suggesting mechanisms independent of ER expression.
III. Quantitative Data on ER Degrader Activity
The following table summarizes the in vitro potency of several common ER degraders in the MCF-7 human breast cancer cell line.
| ER Degrader | Assay | Potency | Reference |
| Brilanestrant (GDC-0810) | ERα Binding | IC50 = 6.1 nM | |
| ERα Degradation | EC50 = 0.7 nM | ||
| Cell Viability | IC50 = 2.5 nM | ||
| Fulvestrant | Cell Viability | IC50 = 0.29 nM | |
| Amcenestrant (SAR439859) | ER Degradation | EC50 = 0.2 nM | |
| Elacestrant | ERα Binding | IC50 = 48 nM |
IV. Experimental Protocols
1. Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count MCF-7 cells.
-
Adjust the cell concentration to 4 x 10^4 cells/mL in RPMI medium containing 10% charcoal-stripped FBS.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (4,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the ER degrader in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the ER degrader. Include vehicle-only wells as a control.
-
Incubate for the desired period (e.g., 5 days).
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
2. ERα Degradation Assay (In-Cell Western™)
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the ER degrader for a specified time (e.g., 4 hours).
-
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., Odyssey® Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate the cells with a primary antibody against ERα overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Signal Detection and Analysis:
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey).
-
Quantify the fluorescence intensity in each well.
-
Normalize the ERα signal to a loading control (e.g., total protein stain or another housekeeping protein).
-
Plot the normalized ERα levels against the compound concentration to determine the EC50 for degradation.
-
V. Visualizations
Caption: Mechanism of action of an Estrogen Receptor (ER) degrader.
Caption: Experimental workflow for a cell viability assay.
References
- 1. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant reverses doxorubicin resistance in multidrug-resistant breast cell lines independent of estrogen receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
"ER degrader 1" stability in media and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ER degrader 1. The following troubleshooting guides and frequently asked questions (FAQs) are designed to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Proper storage of this compound is crucial to maintain its stability and activity. For a similar compound, PROTAC ERα Degrader-1, the recommended storage is at 2-8°C for short-term use (days to weeks) and -20°C for long-term storage (months to years)[].
Q2: How should I prepare stock solutions of this compound?
A: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For PROTAC ERα Degrader-1, it is soluble in DMSO at 10 mM[]. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes before storing at -20°C or -80°C.
Q3: What is the stability of this compound in powder form?
A: While specific data for "this compound" is not available, a similar estrogen receptor degrader is stable as a powder for extended periods when stored correctly. General recommendations for powdered compounds are storage at -20°C for up to 3 years and at 4°C for up to 2 years.
Q4: How stable is this compound in cell culture media?
A: The stability of this compound in cell culture media has not been extensively documented in publicly available literature. Stability can be influenced by several factors, including the specific media composition (e.g., DMEM, RPMI-1640), the presence of serum, pH, and incubation temperature. It is highly recommended to perform a stability study under your specific experimental conditions. A general protocol for this is provided below.
Data Summary: Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month | |
| 2-8°C | Days to weeks[] |
Note: This data is based on general recommendations for similar compounds and may vary for this compound. It is crucial to validate stability for your specific experimental setup.
Experimental Protocol: Assessing Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your cell culture medium of choice using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes or plates
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your cell culture medium (with and without serum) and PBS to your final experimental concentration (e.g., 1 µM).
-
Incubation: Aliquot the working solutions into sterile, low-protein-binding tubes or wells of a plate. Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point should be collected immediately after preparation.
-
Sample Processing: Immediately after collection, stop any potential degradation by freezing the samples at -80°C until analysis. If necessary, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuging to clear the supernatant before analysis.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Experimental Workflow
Caption: Workflow for assessing this compound stability in media.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid Degradation in Media | - Compound is inherently unstable in aqueous solution at 37°C. - Reactive components in the media. - pH of the media is affecting stability. | - Perform a stability check in a simpler buffer like PBS to assess inherent aqueous stability. - Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds. - Ensure the pH of your media is stable throughout the experiment. |
| High Variability Between Replicates | - Inconsistent sample handling and processing. - Incomplete solubilization of the compound. - Issues with the analytical method (e.g., HPLC-MS). | - Ensure precise and consistent timing for sample collection and processing. - Confirm complete dissolution of the compound in the stock solution and media. - Validate your analytical method for linearity, precision, and accuracy. |
| Compound Precipitation in Stock or Media | - Solubility limit exceeded. - Improper solvent for storage. - Freeze-thaw cycles. | - Prepare a fresh stock solution at a slightly lower concentration. - Ensure the use of high-quality, anhydrous DMSO. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. Thaw solutions slowly and vortex gently before use. |
| Inconsistent Experimental Results | - Degradation of the compound in stock solution. - Light sensitivity. | - Prepare fresh stock solutions regularly and store them properly. - Store stock solutions in amber vials or wrap containers in foil to protect from light. |
Troubleshooting Workflow
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
Technical Support Center: In Vivo Experiments with ER Degrader 1
Welcome to the technical support center for researchers utilizing "ER degrader 1" in in vivo experiments. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental outcomes. "this compound" is a term representing a class of potent estrogen receptor (ER) degraders, often referring to Proteolysis Targeting Chimeras (PROTACs). These molecules function by inducing the degradation of the estrogen receptor, a key driver in certain cancers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
Pharmacokinetics and Bioavailability
Q1: We are observing low plasma exposure and poor oral bioavailability of our this compound in mice. What are the potential causes and how can we improve this?
A1: Low oral bioavailability is a common challenge for PROTACs due to their high molecular weight and complex structures.[1]
-
Possible Causes:
-
Poor Aqueous Solubility: Many ER degraders are hydrophobic, leading to poor dissolution in the gastrointestinal tract.[2]
-
Low Cell Permeability: The molecule may have difficulty crossing the intestinal membrane to enter systemic circulation.[2]
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1][3]
-
Efflux Transporter Substrate: The degrader might be actively pumped out of intestinal cells by transporters like P-glycoprotein.
-
-
Troubleshooting and Optimization Strategies:
-
Formulation Optimization:
-
Vehicle Selection: Experiment with different formulation vehicles to enhance solubility. Common choices include solutions with co-solvents like PEG300, DMSO, and saline. Amorphous solid dispersions and lipid-based formulations can also be explored.
-
Prodrug Approach: A prodrug strategy can improve solubility and permeability by masking certain functional groups, although this may increase the molecular weight.
-
-
Dosing Regimen:
-
Administration with Food: For some PROTACs, administration with food can improve absorption.
-
-
Structural Modification:
-
Linker Optimization: Modifying the linker connecting the ER-binding and E3 ligase-binding moieties can improve metabolic stability and cell permeability. Replacing flexible linkers with more rigid or cyclic structures can be beneficial.
-
Intramolecular Hydrogen Bonding: Designing the molecule to form intramolecular hydrogen bonds can reduce its polar surface area, improving cell permeability.
-
-
Q2: How do we design and execute a pharmacokinetic (PK) study for an oral ER degrader in mice?
A2: A well-designed PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your ER degrader.
-
Generalized Protocol for a Murine PK Study:
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or NOD-SCID for tumor-bearing studies), typically female and 6-8 weeks old. Allow for an acclimatization period of at least one week.
-
Dosing Groups:
-
Oral (PO) Administration: At least one group will receive the ER degrader via oral gavage at the desired dose.
-
Intravenous (IV) Administration: A separate cohort should receive the compound intravenously to determine absolute bioavailability.
-
-
Formulation: Prepare the ER degrader in a suitable, well-tolerated vehicle.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the ER degrader in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½). Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from IV administration.
-
Efficacy and Pharmacodynamics
Q3: Our in vivo xenograft study shows suboptimal tumor growth inhibition despite promising in vitro data. What could be the reasons?
A3: A disconnect between in vitro and in vivo efficacy is a common hurdle.
-
Possible Causes:
-
Suboptimal Pharmacokinetics: As discussed in Q1, poor bioavailability and rapid clearance can lead to insufficient drug concentration at the tumor site.
-
Metabolic Instability: The ER degrader may be rapidly metabolized in vivo into inactive or even competing metabolites.
-
Insufficient Target Engagement: The concentration of the degrader in the tumor tissue may not be high enough to achieve significant ER degradation.
-
"Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which paradoxically reduces degradation efficiency.
-
Tumor Microenvironment: The in vivo tumor microenvironment can influence drug penetration and activity.
-
Acquired Resistance: Prolonged treatment can lead to the development of resistance mechanisms.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suboptimal in vivo efficacy.
Q4: We are observing a "hook effect" in our in vivo studies. How can we manage this?
A4: The "hook effect" is characterized by a bell-shaped dose-response curve where higher concentrations of the PROTAC lead to decreased target degradation.
-
Management Strategies:
-
Dose-Response Study: Conduct a detailed dose-escalation study to identify the optimal concentration range that achieves maximal degradation (Dmax) before the hook effect becomes prominent.
-
PK/PD Modeling: Use pharmacokinetic and pharmacodynamic modeling to correlate drug exposure with ER degradation and identify the therapeutic window that avoids the hook effect.
-
Modified Dosing Schedule: Instead of a single high dose, consider more frequent, lower doses to maintain a therapeutic concentration without reaching the concentrations that induce the hook effect.
-
Toxicity and Safety
Q5: Our this compound is showing signs of toxicity in our animal models (e.g., weight loss). How can we assess and mitigate this?
A5: In vivo toxicity is a critical aspect to evaluate.
-
Assessment Protocol:
-
Regular Monitoring: Monitor animal body weight, food and water intake, and clinical signs of distress (e.g., changes in posture, activity, grooming) throughout the study.
-
Include a Vehicle Control Group: Always include a group that receives only the vehicle to distinguish formulation-related toxicity from compound-specific toxicity.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess organ function.
-
Histopathology: Harvest major organs (e.g., liver, kidney, spleen, heart) for histological examination to identify any pathological changes.
-
-
Mitigation Strategies:
-
Dose Reduction: If toxicity is observed, consider reducing the dose.
-
Formulation Improvement: Test alternative, better-tolerated formulation vehicles.
-
Targeted Delivery: In more advanced studies, consider targeted delivery strategies to increase drug concentration at the tumor site while minimizing systemic exposure.
-
Quantitative Data Summary
The following tables summarize representative preclinical data for various oral ER degraders.
Table 1: In Vivo Efficacy of Representative Oral ER Degraders in Xenograft Models
| Compound | Animal Model | Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Reference(s) |
| Vepdegestrant (ARV-471) | MCF-7 Xenograft | 30 mg/kg, daily | 105% | |
| Camizestrant (AZD9833) | CTC174 PDX Model | Dose-dependent | Strong antitumor activity | |
| Giredestrant (GDC-9545) | MCF-7 Xenograft | Not specified | Greater efficacy than fulvestrant | |
| ZB716 | MCF-7 Xenograft | Orally administered | Superior to fulvestrant |
Table 2: Pharmacokinetic Parameters of Representative Oral ER Degraders
| Compound | Species | Dose | Tmax (hours) | Half-life (t½) (hours) | Oral Bioavailability (%) | Reference(s) |
| Elacestrant (RAD1901) | Human | 100 mg | 1.6 - 3.3 | 27 - 47 | 10% | |
| ZB716 | Mouse | Not specified | Not reported | Not reported | Markedly higher than fulvestrant | |
| GDC-0927 | Not specified | Not specified | Not reported | Not reported | Addressed bioavailability issues of previous generations |
Experimental Protocols
Protocol: In Vivo Efficacy in an ER+ Breast Cancer Xenograft Model (e.g., MCF-7)
-
Cell Culture: Culture MCF-7 cells in appropriate media until they reach logarithmic growth phase.
-
Animal Model: Use female, 6-8 week old, immunodeficient mice (e.g., NOD-SCID or BALB/c nude).
-
Tumor Implantation: Resuspend harvested MCF-7 cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject approximately 5x10^6 cells into the flank of each mouse.
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth by measuring length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
-
-
Dosing and Administration:
-
Prepare the this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
-
Administer the compound or vehicle to the respective groups once daily (or as determined by PK studies).
-
-
Endpoint and Data Collection:
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined size.
-
Measure final tumor volumes and body weights.
-
Euthanize the animals and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for ER levels) and another portion fixed for immunohistochemistry.
-
Protocol: Pharmacodynamic (PD) Analysis of ER Degradation in Tumor Tissue
-
Sample Collection: Use tumor-bearing mice with established tumors. Administer a single oral dose of the ER degrader or vehicle. Euthanize cohorts of mice at various time points post-dose (e.g., 2, 4, 8, 24, 48 hours).
-
Tissue Lysis: Homogenize the excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against ERα and a loading control (e.g., β-actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a suitable detection system.
-
-
Data Analysis: Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle-treated group.
Mandatory Visualizations
Mechanism of Action of this compound (PROTAC)
Caption: Mechanism of action for an ER-targeting PROTAC.
Signaling Pathway of ER and Point of Intervention
Caption: Impact of this compound on the ER signaling pathway.
References
Technical Support Center: Enhancing the Bioavailability of ER Degrader 1
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the oral bioavailability of "ER degrader 1," a potent estrogen receptor (ER) degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a potent, small molecule degrader of the estrogen receptor (ER) with the molecular formula C26H32F4N and a molecular weight of 524.55.[1][2] It has potential applications in cancer therapy by targeting the estrogen signaling pathway, which is crucial for the growth of certain tumors.[1][2] Like many molecules in its class, particularly those designed as Proteolysis Targeting Chimeras (PROTACs), this compound is a relatively large and complex molecule. Such molecules often exhibit poor aqueous solubility and low membrane permeability, which are significant hurdles to achieving adequate oral bioavailability.[3] Low oral bioavailability can lead to insufficient drug exposure at the target site, resulting in diminished efficacy and high inter-individual variability in patient response.
Q2: What are the key physicochemical properties of this compound that I should characterize?
A2: A thorough understanding of the physicochemical properties of this compound is the foundational step in developing a strategy to enhance its oral bioavailability. Key parameters to measure are summarized in the table below.
| Property | Typical Value for a PROTAC-like Molecule | Significance for Oral Bioavailability | Recommended Assay |
| Molecular Weight (MW) | > 800 Da | High MW can negatively impact permeability. This compound has a MW of 524.55. | Mass Spectrometry |
| Aqueous Solubility | < 10 µg/mL | Low solubility in gastrointestinal fluids limits dissolution, a prerequisite for absorption. | Kinetic or thermodynamic solubility assay at various pH values (e.g., 2.0, 6.8). |
| LogP / LogD | 3 - 6 | Indicates lipophilicity. A high LogP can lead to poor solubility and high plasma protein binding, while a low LogP can result in poor permeability. | Shake-flask method or computational prediction. |
| pKa | Varies | Determines the ionization state of the molecule at different pH values in the GI tract, which affects both solubility and permeability. | Potentiometric titration or computational prediction. |
| Permeability (Papp) | < 1 x 10-6 cm/s | Low permeability across the intestinal epithelium is a major barrier to absorption. | Caco-2 or PAMPA assay. |
| Polar Surface Area (PSA) | > 140 Ų | High PSA is often associated with poor membrane permeability due to the energetic cost of desolvation. | Computational calculation. |
| Hydrogen Bond Donors (HBD) | > 5 | A high number of HBDs can reduce permeability. | Computational calculation. |
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?
A3: For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance dissolution and, consequently, absorption. These can be broadly categorized as:
-
Lipid-based formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.
-
Particle size reduction: Techniques like micronization or nanosizing increase the surface area of the drug, leading to a faster dissolution rate.
-
Use of co-solvents and surfactants: These can be used in liquid formulations to increase the solubility of the drug. However, dilution in the gastrointestinal tract can sometimes lead to drug precipitation.
Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide provides a structured approach to diagnosing and addressing the common issues leading to poor oral bioavailability of this compound.
Problem 1: Very low and inconsistent plasma concentrations after oral dosing.
Potential Cause: Poor aqueous solubility leading to limited dissolution in the gastrointestinal tract.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor oral bioavailability due to low solubility.
Experimental Protocols: See "Protocol 1: In Vivo Pharmacokinetic Study in Mice" and "Protocol 2: Formulation Development for Oral Administration".
Problem 2: Adequate solubility but still low in vivo exposure.
Potential Cause: Low intestinal permeability or high activity of efflux transporters (e.g., P-glycoprotein).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor oral bioavailability due to low permeability.
Experimental Protocols: See "Protocol 3: Caco-2 Permeability Assay".
Problem 3: Good initial absorption but low overall bioavailability.
Potential Cause: High first-pass metabolism in the liver.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor oral bioavailability due to high first-pass metabolism.
Experimental Protocols: See "Protocol 4: In Vitro Metabolic Stability Assay".
Detailed Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration.
Materials:
-
This compound
-
Vehicle for IV and oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., K2EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dose Preparation: Prepare dosing solutions of this compound in the selected vehicle at the desired concentrations for IV (e.g., 1 mg/kg) and oral (e.g., 10 mg/kg) administration.
-
Animal Dosing:
-
For the IV group, administer the dose via the tail vein.
-
For the oral group, administer the dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) from the saphenous vein or via cardiac puncture at terminal time points. A typical time course would be:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Oral: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, half-life, and oral bioavailability (F%).
Protocol 2: Formulation Development for Oral Administration
Objective: To prepare and characterize enabling formulations for this compound.
Example: Amorphous Solid Dispersion (ASD) by Spray Drying
Materials:
-
This compound
-
Polymer (e.g., HPMC-AS, Soluplus®)
-
Organic solvent (e.g., dichloromethane, methanol)
-
Spray dryer
-
Dissolution testing apparatus
Procedure:
-
Solvent Selection: Identify a common solvent in which both this compound and the polymer are soluble.
-
Solution Preparation: Prepare a solution containing the desired ratio of this compound to polymer (e.g., 1:3 w/w).
-
Spray Drying: Spray dry the solution using optimized parameters (inlet temperature, feed rate, atomization pressure) to generate a dry powder.
-
Characterization:
-
Solid-state characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.
-
Dissolution testing: Perform dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to assess the improvement in dissolution rate and extent compared to the crystalline drug.
-
Protocol 3: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent and differentiated monolayer is formed (typically 21 days).
-
Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transport of Lucifer yellow.
-
Permeability Assay:
-
Add this compound to the apical (A) side of the Transwell insert.
-
At specified time points, take samples from the basolateral (B) side.
-
To assess efflux, also perform the experiment in the B to A direction.
-
-
Sample Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions and the efflux ratio (Papp(B-A) / Papp(A-B)).
Protocol 4: In Vitro Metabolic Stability Assay
Objective: To evaluate the metabolic stability of this compound in liver microsomes.
Materials:
-
This compound
-
Liver microsomes (e.g., human, mouse, rat)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate this compound at a low concentration (e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate the protein and collect the supernatant.
-
Sample Analysis: Quantify the remaining concentration of this compound in the supernatant using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the in vitro half-life and calculate the intrinsic clearance.
Signaling Pathway
Caption: Mechanism of action of this compound in promoting ER degradation.
References
- 1. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
"ER degrader 1" unexpected results in western blot
Welcome to the technical support center for ER Degrader 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected Western blot results and providing clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent or no degradation of Estrogen Receptor alpha (ERα) with this compound?
A1: Several factors can contribute to variable or a complete lack of ERα degradation. Here are some common causes and troubleshooting steps:
-
Cell Line Variability: The expression levels of ERα and the specific E3 ligase recruited by this compound can vary significantly between different cell lines.[1]
-
Recommendation: Confirm ERα and the relevant E3 ligase (e.g., Cereblon or VHL) expression levels in your cell line using Western blotting or qPCR. It's advisable to test a panel of cell lines to find a responsive model.[1]
-
-
Suboptimal Compound Concentration: Degraders can exhibit a "hook effect," where at very high concentrations, the formation of the productive ternary complex (ERα-Degrader-E3 ligase) is impaired, leading to reduced degradation.[1][2]
-
Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for maximal degradation (DC50).
-
-
Incorrect Incubation Time: The kinetics of degrader-mediated degradation can vary.
-
Recommendation: Conduct a time-course experiment to identify the optimal incubation time for maximal ERα degradation.[1]
-
-
Compound Instability or Solubility Issues: Poor solubility or degradation of the compound in your cell culture media can lead to inconsistent results.
-
Recommendation: Ensure complete dissolution of the compound in a suitable solvent (e.g., DMSO) before diluting it in media. Prepare fresh solutions for each experiment.
-
Q2: My Western blot shows unexpected bands after treatment with this compound. What could be the cause?
A2: The appearance of unexpected bands on a Western blot can be indicative of several factors:
-
Protein Degradation: The target protein may be cleaved or digested, leading to bands at a lower molecular weight.
-
Recommendation: Use fresh samples that have been kept on ice and add fresh protease inhibitors to your lysis buffer.
-
-
Post-Translational Modifications (PTMs): PTMs such as phosphorylation, glycosylation, or ubiquitination can cause the protein to migrate at a different molecular weight.
-
Recommendation: Check relevant literature and databases like UniProt to see if multiple isoforms or PTMs of ERα have been reported. You can also use enzymes to remove the suspected modification to see if the band shifts back to the expected size.
-
-
Antibody Cross-Reactivity: The primary antibody may be detecting other proteins with similar epitopes.
-
Recommendation: Use an affinity-purified primary antibody and optimize its concentration. You can also try a different, validated antibody.
-
-
Dimerization or Multimerization: Proteins can form dimers or multimers, especially if samples are not fully reduced and denatured, leading to bands at a higher molecular weight.
-
Recommendation: Add fresh DTT or β-mercaptoethanol to your samples and reheat them before loading.
-
Q3: The band for ERα is weak or absent in my control lane. What should I do?
A3: A weak or absent signal in the control lane can be due to several reasons:
-
Low Protein Expression: The chosen cell line or tissue may have low endogenous expression of ERα.
-
Recommendation: Use a positive control cell line known to express high levels of ERα, such as MCF-7 or T-47D. Also, ensure you are loading a sufficient amount of protein (at least 20-30 µg of whole-cell extract).
-
-
Poor Antibody Performance: The primary antibody may have low affinity or may have lost activity.
-
Recommendation: Check that the antibody is validated for Western blotting and for the species you are using. Optimize the antibody concentration and consider trying a new, validated antibody.
-
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been unsuccessful.
-
Recommendation: Use a Ponceau S stain to visualize total protein on the membrane after transfer to confirm efficiency. Optimize transfer time and voltage, especially for large or small proteins.
-
Troubleshooting Guide
This guide provides a structured approach to resolving common unexpected Western blot results when using this compound.
Issue 1: Multiple or Unexpected Bands
| Possible Cause | Recommended Solution |
| Protein Degradation | Prepare fresh cell lysates and always add protease and phosphatase inhibitors. Keep samples on ice or at 4°C during preparation. |
| Post-Translational Modifications (PTMs) | Consult literature and databases for known PTMs of ERα. Treat samples with enzymes (e.g., phosphatases, glycosidases) to see if the band shifts. |
| Antibody Cross-Reactivity | Use a highly specific and validated monoclonal antibody for ERα. Perform a BLAST search to check for epitope homology with other proteins. Run a negative control (e.g., lysate from ERα-negative cells like SK-BR-3). |
| Sample Overload | Reduce the amount of protein loaded per lane. |
| Formation of Dimers/Multimers | Ensure complete denaturation and reduction of samples by adding fresh reducing agents (DTT, β-mercaptoethanol) and boiling for 5-10 minutes. |
Issue 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Optimize blocking conditions by increasing the incubation time or using a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween 20 to the wash buffer can also help. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process. |
Experimental Protocols
Western Blot Protocol for ERα Degradation
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7) in a 6-well plate to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined duration.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Prepare samples by mixing the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer containing a reducing agent.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Analyze the band intensities, normalizing to a loading control such as β-actin or GAPDH.
-
Visualizations
Caption: Mechanism of ERα degradation by this compound.
Caption: Troubleshooting workflow for unexpected Western blot results.
Caption: Standard experimental workflow for Western blotting.
References
Technical Support Center: Troubleshooting Inconsistent Results with ER Degrader 1
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot inconsistencies observed between different batches of ER Degrader 1.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in ERα degradation between different batches of this compound. What are the potential causes?
Inconsistent degradation of the Estrogen Receptor Alpha (ERα) when using different batches of this compound can arise from several experimental variables. It is crucial to systematically investigate these factors to ensure reproducible results. The primary areas to consider are the integrity of the compound, cell culture conditions, and the experimental protocol itself.
A logical approach to troubleshooting this issue is outlined in the workflow below.
Caption: A step-by-step troubleshooting workflow for inconsistent ER degradation.
Compound Integrity and Handling
Q2: How can we be sure that the quality of this compound is consistent between batches?
Batch-to-batch variation in the compound itself is a primary suspect for inconsistent results.
-
Purity and Identity: Request a Certificate of Analysis (CoA) for each new batch to confirm its purity and identity. Variations in synthesis can lead to different impurity profiles that may affect biological activity.
-
Solubility and Stability: ER degraders, particularly PROTACs, can have poor aqueous solubility.[1] Ensure the compound is fully dissolved before use. Prepare fresh stock solutions for each experiment, as repeated freeze-thaw cycles can lead to degradation.[2]
-
Storage: Verify that the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Action |
| Variable Potency | Compound degradation or impurity differences. | 1. Obtain CoA for each batch. 2. Perform analytical chemistry (e.g., LC-MS) to confirm purity and identity. 3. Prepare fresh stock solutions. |
| Precipitation in Media | Poor solubility. | 1. Ensure complete dissolution in a suitable solvent like DMSO before diluting in media.[2] 2. Visually inspect for precipitates. |
| Loss of Activity | Improper storage or handling. | 1. Store aliquots at the recommended temperature. 2. Avoid multiple freeze-thaw cycles. |
Cell Culture Conditions
Q3: Could our cell culture practices be contributing to the inconsistent results?
Yes, variability in cell culture conditions can significantly impact the cellular response to this compound.[3]
-
Cell Line Authenticity and Stability: Ensure you are using a consistent and authenticated cell line. Genetic drift can occur at high passage numbers, altering protein expression, including ERα and components of the ubiquitin-proteasome system.[4]
-
Passage Number: Use cells within a defined, low passage number range for all experiments. High-passage cells can exhibit altered morphology, growth rates, and drug responses.
-
Cell Confluency: The density of cells at the time of treatment can affect drug efficacy. Aim for a consistent confluency (e.g., 70-80%) across all experiments.
-
Serum Variability: Fetal bovine serum (FBS) can contain endogenous hormones that may interfere with the activity of ER degraders. It is advisable to test new batches of FBS or use charcoal-stripped serum to minimize this variability.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Action |
| Drifting EC50/DC50 Values | High cell passage number leading to genetic drift. | 1. Use cells within a consistent passage range (e.g., passages 5-20). 2. Regularly perform cell line authentication. |
| Variable Degradation Levels | Inconsistent cell confluency at treatment. | 1. Standardize seeding density and treatment time to achieve consistent confluency (e.g., 70-80%). |
| Unexplained Inconsistency | Batch-to-batch variation in FBS. | 1. Test new lots of FBS before use in critical experiments. 2. Consider using charcoal-stripped FBS to remove endogenous hormones. |
Experimental Protocol Standardization
Q4: We follow the same protocol for each experiment, but the results still vary. What could be wrong?
Subtle deviations in the experimental protocol can lead to significant differences in results.
-
Drug Concentration and Treatment Time: Incomplete or inconsistent ERα degradation can result from suboptimal drug concentrations or insufficient treatment times. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.
-
The "Hook Effect": PROTACs can exhibit a "hook effect," where very high concentrations impair the formation of the productive ternary complex (ERα-PROTAC-E3 ligase), leading to reduced degradation.
-
Reagent Quality: Ensure the quality and consistency of all reagents, including lysis buffers and antibodies for Western blotting.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Action |
| No or Low ERα Degradation | Suboptimal drug concentration or incubation time. | 1. Perform a wide dose-response experiment (e.g., picomolar to high micromolar) to determine the optimal concentration and identify any "hook effect". 2. Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to find the optimal incubation time. |
| Inconsistent Western Blot Results | Poor antibody quality or issues with protein loading/transfer. | 1. Use a high-quality, validated primary antibody for ERα. 2. Always include a loading control (e.g., GAPDH, β-actin) to normalize data. 3. Optimize blocking conditions and antibody dilutions. |
Key Experimental Protocols
To ensure consistency, it is essential to perform and standardize key validation experiments for each new batch of this compound.
Dose-Response Experiment to Determine DC50
Objective: To determine the concentration of this compound that results in 50% degradation of ERα (DC50).
Methodology:
-
Cell Seeding: Seed an appropriate ER-positive cell line (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. A suggested range could be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a fixed time, for example, 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Analysis: Determine the protein concentration of each lysate using a BCA assay. Perform Western blotting to analyze the levels of ERα. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Data Analysis: Quantify the band intensities. Plot the percentage of ERα degradation against the log of the degrader concentration to determine the DC50 value.
Illustrative DC50 Data Comparison
| Batch ID | DC50 (nM) | Max Degradation (%) |
| Batch A-001 | 5.2 | 95% |
| Batch A-002 | 5.8 | 92% |
| Batch B-001 | 25.7 | 75% |
In this example, Batch B-001 shows a significant decrease in potency, warranting further investigation into compound integrity or experimental conditions.
Time-Course Experiment
Objective: To determine the optimal treatment duration for ERα degradation.
Methodology:
-
Cell Seeding: Seed cells as described for the dose-response experiment.
-
Treatment: Treat the cells with this compound at a concentration around the determined DC50 value.
-
Incubation and Harvest: Harvest the cells at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Analysis: Perform Western blotting to assess ERα levels at each time point, normalizing to a loading control. This will reveal the kinetics of degradation.
Signaling Pathway and Mechanism of Action
Understanding the mechanism of action is key to troubleshooting. This compound, as a PROTAC, works by hijacking the cell's natural protein disposal system.
Caption: Mechanism of action for a PROTAC-based ER degrader.
References
Technical Support Center: ER Degrader 1 & Proteasome Inhibitor Cotreatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing "ER degrader 1" in combination with proteasome inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with a proteasome inhibitor?
The primary rationale is to induce synergistic cancer cell death, particularly in estrogen receptor-positive (ER+) breast cancers. This compound targets the estrogen receptor for degradation via the ubiquitin-proteasome system.[1][2][3] A proteasome inhibitor blocks the primary cellular machinery for protein disposal. This combination can lead to two key outcomes:
-
Induction of Terminal ER Stress: Proteasome inhibitors prevent the clearance of misfolded proteins, leading to endoplasmic reticulum (ER) stress and activation of the Unfolded Protein Response (UPR).[4][5] While the UPR is initially a survival mechanism, sustained or overwhelming stress, as induced by a proteasome inhibitor, can push the cell towards apoptosis.
-
Enhanced Cytotoxicity: Studies combining antiestrogens with proteasome inhibitors have shown a synergistic effect in preventing the growth of ER-positive breast cancer cell lines, including those with acquired resistance.
Q2: I am not observing the expected synergistic cytotoxicity. What are the possible reasons?
Several factors could lead to a lack of synergy or even an antagonistic interaction.
-
Antagonistic Mechanism: this compound relies on a functional proteasome to degrade the ER protein. Applying a high concentration of a proteasome inhibitor can block the degradation of ER, thereby antagonizing the primary mechanism of this compound. The expected accumulation of misfolded proteins may not be sufficient to induce apoptosis and overcome the lack of ER degradation.
-
Suboptimal Dosing: The concentration of each drug is critical. A high dose of the proteasome inhibitor may block the action of the ER degrader, while a dose that is too low may not induce sufficient ER stress to be synergistic.
-
Cell Line Specificity: The cellular context, including the basal level of ER expression and the activity of specific E3 ligases required by this compound, can vary significantly between cell lines.
-
Alternative Degradation Pathways: Under certain conditions of ER stress, cells can activate alternative, non-proteasomal degradation pathways for ER proteins, which would not be affected by your proteasome inhibitor.
Q3: My Western blot shows that this compound is no longer degrading ER-alpha in the presence of the proteasome inhibitor. Is this expected?
Yes, this is an expected result and a critical control for your experiment. Since this compound functions by targeting ER-alpha for proteasomal degradation, inhibiting the proteasome with an agent like MG132 or bortezomib will prevent this degradation from occurring. You should observe an accumulation of the ER-alpha protein, potentially with higher molecular weight ubiquitinated species, compared to treatment with this compound alone. This result confirms that this compound is functioning through the intended proteasome-dependent pathway.
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity in Control Groups
| Possible Cause | Recommendation |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. |
| Compound Instability | Poor solubility or degradation of one of the compounds in the culture media can lead to inconsistent or toxic effects. Ensure complete dissolution and prepare fresh solutions for each experiment. |
| Cell Culture Health | Stressed or unhealthy cells are more susceptible to drug treatment. Ensure cells are in the logarithmic growth phase and handle them gently during plating and media changes. |
Issue 2: Inconsistent or Non-Reproducible Synergy Results
| Possible Cause | Recommendation |
| Suboptimal Drug Ratio | The synergistic effect is often dependent on the ratio of the two drugs. Perform a matrix titration (checkerboard assay) with varying concentrations of both compounds to identify the optimal synergistic ratio. |
| Incorrect Incubation Time | The kinetics of ER degradation and UPR induction can vary. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing synergy. |
| Assay Variability | Ensure consistent cell seeding density. Use a robust cell viability assay (e.g., CellTiter-Glo® over MTT) to minimize artifacts. |
Issue 3: Difficulty Interpreting Western Blots
| Possible Cause | Recommendation |
| Low or No ER-alpha Signal | Your cell line may not express sufficient levels of the target protein. Confirm ER-alpha expression using a known positive control cell line (e.g., MCF-7). Increase the amount of protein loaded per lane (30-50 µg). |
| High Background/Smearing | This can indicate protein degradation during sample preparation. Always use fresh lysates and add protease and phosphatase inhibitor cocktails to your lysis buffer. |
| Non-specific Bands | Optimize antibody concentration and blocking conditions. Ensure the primary antibody is validated for specificity. As a key control, co-treatment with a proteasome inhibitor should rescue the ER-alpha band, confirming the primary band's identity. |
Quantitative Data Summary
The following tables represent hypothetical data from experiments designed to test the synergy between this compound and the proteasome inhibitor, Bortezomib, in MCF-7 cells.
Table 1: Single Agent IC50 Values (72h Treatment)
| Compound | IC50 (nM) |
|---|---|
| This compound | 25.0 |
| Bortezomib | 8.5 |
Table 2: Combination Index (CI) Analysis The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (nM) | Bortezomib (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 12.5 | 4.25 | 0.55 | 0.94 | Additive/Slight Synergy |
| 6.25 | 2.125 | 0.48 | 0.61 | Synergy |
| 3.125 | 1.06 | 0.25 | 0.85 | Slight Synergy |
| 25.0 | 8.5 | 0.81 | 1.09 | Antagonism |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment (Checkerboard Assay)
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare 2x stock solutions of this compound and a proteasome inhibitor in culture media from 1000x DMSO stocks. Create a serial dilution series for each compound.
-
Treatment: Remove media from the wells. Add 50 µL of the 2x this compound dilution and 50 µL of the 2x proteasome inhibitor dilution to the appropriate wells to achieve a final volume of 100 µL. Include wells for single-agent controls and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Measurement: Assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine synergy, additivity, or antagonism.
Protocol 2: Western Blot for ER-alpha Degradation
-
Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with 1) Vehicle, 2) this compound, 3) Proteasome inhibitor, and 4) this compound + Proteasome inhibitor for the desired time (e.g., 8-24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ER-alpha overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
References
- 1. Proteasome-dependent degradation of the human estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitors disrupt the unfolded protein response in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability with ER Degrader 1 (Fulvestrant)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ER Degrader 1, represented here by the well-characterized selective estrogen receptor degrader (SERD), Fulvestrant. Our goal is to help you navigate common experimental challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (Fulvestrant)?
A1: this compound is a selective estrogen receptor (ER) antagonist. It binds competitively to the estrogen receptor with high affinity.[1] This binding induces a conformational change in the receptor, which prevents its dimerization and interaction with DNA.[2] This action blocks the transcription of estrogen-responsive genes that are crucial for cell proliferation.[2] Furthermore, this compound destabilizes the estrogen receptor, leading to its accelerated degradation through the ubiquitin-proteasome pathway.[2][3] This results in a significant reduction in the total cellular levels of ERα protein.
Q2: In which cell lines is this compound expected to be effective?
A2: this compound is effective in estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, T47D, BT474, and ZR-75-1. It is not expected to be effective in ER-negative cell lines like BT-20 or MDA-MB-231.
Q3: What is a typical effective concentration range for this compound in cell culture experiments?
A3: The effective concentration can vary between cell lines. For highly sensitive ER+ cell lines like MCF-7, the IC50 (the concentration that inhibits 50% of cell growth) is in the low nanomolar range, often around 0.29 nM. For other ER+ lines, concentrations up to 100 nM are commonly used to ensure maximal ER degradation and growth inhibition. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound (Fulvestrant)?
A4: Fulvestrant is typically dissolved in a solvent like DMSO to create a stock solution. For in vivo studies, it can be formulated in oils like corn oil or arachis oil. Stock solutions in DMSO can be stored at -80°C for up to a year. For cell culture experiments, the stock solution should be diluted in the culture medium immediately before use. Minimize the exposure of the drug and media containing the drug to light.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or reduced ERα degradation observed by Western Blot. | 1. Suboptimal Drug Concentration/Duration: The concentration of the degrader may be too low, or the treatment time too short to achieve complete degradation. 2. Cell Confluency: High cell density can reduce the effective drug concentration per cell. 3. Inefficient Protein Lysis: ERα is a nuclear protein, and incomplete lysis of the nuclear fraction can lead to an underestimation of its levels. 4. Compromised Proteasome Activity: ER degradation is dependent on the proteasome. If cellular proteasome function is impaired, degradation will be less efficient. | 1. Optimize Treatment: Perform a time-course (e.g., 6, 24, 48, 72 hours) and dose-response (e.g., 0.1 nM to 1 µM) experiment to determine the optimal conditions for your cell line. 2. Standardize Seeding Density: Ensure cells are seeded at a consistent density and are in the logarithmic growth phase (typically 50-70% confluency) at the time of treatment. 3. Use Appropriate Lysis Buffer: Employ a lysis buffer containing strong detergents (e.g., RIPA buffer) and mechanical disruption (e.g., sonication) to ensure complete nuclear lysis. 4. Check Proteasome Function: As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside the ER degrader. This should rescue ERα from degradation. |
| High variability in cell viability/proliferation assays. | 1. Serum Variability: Different batches of fetal bovine serum (FBS) can contain varying levels of endogenous hormones that may compete with the degrader or affect cell growth. 2. Inconsistent Seeding: Uneven cell seeding across wells of a multi-well plate will lead to variable results. 3. Edge Effects: Wells on the outer edges of a plate are prone to evaporation, leading to altered media concentration and affecting cell growth. | 1. Use Charcoal-Stripped Serum: For estrogen-sensitive experiments, use charcoal-stripped FBS to remove endogenous steroids. If possible, use the same batch of serum for an entire set of experiments. 2. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating to ensure each well receives the same number of cells. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. |
| Development of resistance to this compound in long-term culture. | 1. Activation of Bypass Signaling Pathways: Cells can develop resistance by upregulating alternative growth signaling pathways (e.g., PI3K/AKT/mTOR, MAPK/ERK). 2. Loss or Mutation of ERα: While the degrader's primary function is to eliminate ERα, long-term pressure can select for cells that have lost ERα expression or acquired mutations in the ESR1 gene that prevent drug binding. | 1. Analyze Bypass Pathways: Use Western blotting to check for increased phosphorylation of key proteins like AKT, mTOR, and ERK in resistant cells compared to parental cells. Consider combination therapies with inhibitors of these pathways. 2. Confirm ERα Status: Verify ERα protein levels by Western blot and sequence the ESR1 gene in resistant cells to check for mutations. |
Quantitative Data Summary
The following tables summarize the efficacy of this compound (Fulvestrant) in various preclinical models.
Table 1: In Vitro Efficacy (IC50 Values for Cell Growth Inhibition)
| Cell Line | Receptor Status | IC50 Value | Notes | Reference(s) |
| MCF-7 | ER+ | 0.29 nM | - | |
| MCF-7 | ER+ | 0.8 nM | In the presence of 0.1 nM estradiol. | |
| T47D | ER+ | ~60% growth inhibition at 100 nM | After 7 days of treatment. | |
| BT474 | ER+ | ~50% growth inhibition at 100 nM | After 7 days of treatment. | |
| MDA-MB-231 | ER- | >1 µM | No significant growth inhibition. | |
| BT-20 | ER- | No effect | - |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
| Model | Drug Dose & Schedule | Outcome | Reference(s) |
| MCF-7 Xenograft | 5 mg/mouse, single s.c. injection | Complete block of tumor growth for at least 4 weeks. | |
| Tamoxifen-Resistant (TamR) Xenograft | 25-200 mg/kg, s.c., 4x/week for 4 weeks | Significant inhibition of tumor growth at all doses. | |
| T47D Xenograft | 1 mg/mouse, s.c., 1x/week for 3 weeks | Significant tumor growth inhibition. |
Signaling Pathways and Workflows
Estrogen Receptor Signaling Pathway and Action of this compound
Caption: Mechanism of ER signaling and inhibition by this compound.
General Experimental Workflow for In Vitro Analysis
Caption: A typical workflow for studying this compound effects in vitro.
Troubleshooting Logic for Inconsistent ER Degradation
Caption: A logical flowchart for troubleshooting inconsistent ERα degradation.
Detailed Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates at a density that will result in 60-70% confluency at the time of harvest.
-
Allow cells to adhere for 24 hours in complete medium.
-
Replace medium with fresh medium containing this compound (e.g., at 1, 10, and 100 nM) or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time (e.g., 24 or 48 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize samples by diluting with lysis buffer to the same final concentration.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) as well.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an ECL (enhanced chemiluminescence) substrate to the membrane and visualize the bands using a digital imager or X-ray film.
-
Quantify band intensity using software like ImageJ.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed ER+ cells (e.g., MCF-7) in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of medium.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different drug concentrations (or vehicle control) to the wells. Include wells with medium only as a background control.
-
Incubate the plate for the desired treatment period (e.g., 5-6 days).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (medium only wells).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results to determine the IC50 value.
-
References
- 1. Fulvestrant: a review of its use in hormone receptor-positive metastatic breast cancer in postmenopausal women with disease progression following antiestrogen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 3. Fulvestrant - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Oral Selective Estrogen Receptor Degraders (SERDs) in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of novel oral Selective Estrogen Receptor Degraders (SERDs). These agents offer the potential for improved efficacy, better tolerability, and a more convenient route of administration compared to the intramuscular SERD fulvestrant. This guide provides an objective comparison of elacestrant, the first FDA-approved oral SERD, with other prominent oral SERDs in clinical development, including imlunestrant, camizestrant, and giredestrant, as well as the PROTAC ER degrader, vepdegestrant.
Mechanism of Action: A Shared Goal with Diverse Approaches
Oral SERDs share a common therapeutic goal: to antagonize and degrade the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers.[1] Upon binding to ERα, these molecules induce a conformational change that marks the receptor for proteasomal degradation, thereby reducing ERα levels in cancer cells and inhibiting downstream signaling pathways that promote tumor growth.[1][2][3] This dual mechanism of action—antagonism and degradation—is particularly crucial in overcoming resistance mediated by ESR1 mutations, which can render tumors insensitive to traditional endocrine therapies like aromatase inhibitors.[4]
While the overarching mechanism is similar, subtle differences in the chemical structures of these compounds can influence their potency, selectivity, and pharmacokinetic profiles.
A distinct approach is taken by PROTAC (PROteolysis TArgeting Chimera) ER degraders, such as vepdegestrant. These are bifunctional molecules that act as a bridge between ERα and an E3 ubiquitin ligase, a component of the cell's natural protein disposal system. This induced proximity facilitates the ubiquitination and subsequent degradation of the ERα protein. This catalytic mechanism of action has the potential for more efficient and sustained ERα degradation compared to traditional SERDs.
Preclinical Efficacy: A Head-to-Head Look at Potency
The preclinical potency of these oral SERDs is typically evaluated through their ability to inhibit ERα activity (IC50) and induce its degradation (DC50) in ER+ breast cancer cell lines, such as MCF-7. The following table summarizes publicly available preclinical data. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound (Brand Name) | ER Antagonism (IC50) | ERα Degradation (DC50) | Cell Line(s) | Key Findings & References |
| Elacestrant (Orserdu) | Not explicitly reported in searches | ~0.6 nM | MCF-7 | Demonstrates potent, dose-dependent inhibition of ERα expression. |
| Imlunestrant | Not explicitly reported in searches | Not explicitly reported in searches | MCF-7, T47D | Shows effective degradation of both wild-type and mutant ERα. |
| Camizestrant (AZD9833) | Not explicitly reported in searches | Not explicitly reported in searches | MCF-7, CAMA-1 | Induces robust and selective ER degradation. |
| Giredestrant (GDC-9545) | ~0.05 nM | Not explicitly reported in searches | MCF-7 | Exhibits potent ER antagonism and degradation capabilities that surpass fulvestrant in preclinical models. |
| Vepdegestrant (ARV-471) | ~3.06 nM (in MCF7 cells) | ~1-2 nM | MCF-7, T47D, and others | As a PROTAC, it robustly degrades ER in various ER+ breast cancer cell lines. |
Clinical Performance: A Summary of Key Trial Data
The clinical development of these oral SERDs has yielded promising results, with elacestrant already gaining FDA approval. The following table summarizes key efficacy and safety data from pivotal clinical trials.
| Compound | Trial Name | Phase | Patient Population | Comparator | Primary Endpoint(s) | Key Efficacy Results | Common Adverse Events (Grade ≥3) |
| Elacestrant | EMERALD | III | ER+/HER2- advanced/metastatic breast cancer, pre-treated with 1-2 lines of endocrine therapy, including a CDK4/6 inhibitor | Standard of Care (Fulvestrant or Aromatase Inhibitor) | Progression-Free Survival (PFS) | Significant improvement in PFS vs. SOC, particularly in patients with ESR1 mutations. | Nausea, Back Pain, Increased ALT |
| Imlunestrant | EMBER-3 | III | ER+/HER2- advanced/metastatic breast cancer, pre-treated with endocrine therapy | Standard of Care Endocrine Therapy | PFS | Monotherapy improved PFS in patients with ESR1 mutations. Combination with abemaciclib showed further PFS benefit. | Diarrhea, Nausea, Neutropenia |
| Camizestrant | SERENA-2 | II | ER+/HER2- advanced breast cancer, progressed on at least one endocrine therapy | Fulvestrant | PFS | Improved PFS compared to fulvestrant, with benefits observed in patients with prior CDK4/6 inhibitor therapy and ESR1 mutations. | Not specified in detail in searches |
| Giredestrant | acelERA | II | ER+/HER2- locally advanced/metastatic breast cancer | Physician's Choice of Endocrine Monotherapy | PFS | Showed anti-proliferative activity. | Not specified in detail in searches |
| Vepdegestrant | VERITAC-2 | III | ER+/HER2- advanced breast cancer after CDK4/6 inhibitor and endocrine therapy | Fulvestrant | PFS | Met primary endpoint of improved PFS in patients with ESR1 mutations. | Vomiting, Diarrhea (low incidence reported) |
Visualizing the Mechanisms of Action
To further elucidate the distinct mechanisms of these ER degraders, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of Action of a conventional Oral SERD.
Caption: Mechanism of Action of a PROTAC ER Degrader.
Experimental Protocols: Methodologies for Key Assays
The following sections outline the general methodologies for key experiments used to characterize oral SERDs.
ERα Degradation Assay (Western Blot)
This assay quantifies the reduction in ERα protein levels following treatment with a SERD.
1. Cell Culture and Treatment:
-
ER+ breast cancer cells (e.g., MCF-7) are cultured in appropriate media.
-
Cells are seeded and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the oral SERD or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24-48 hours).
2. Protein Extraction:
-
After treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
4. Antibody Incubation and Detection:
-
The membrane is incubated with a primary antibody specific for ERα. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
The intensity of the ERα band is normalized to the loading control.
-
The percentage of ERα degradation is calculated relative to the vehicle-treated control.
-
The DC50 value (the concentration at which 50% of the protein is degraded) is determined from a dose-response curve.
Caption: General workflow for a Western Blot-based ERα degradation assay.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of a SERD on the growth of cancer cells.
1. Cell Seeding:
-
ER+ breast cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
2. Drug Treatment:
-
The cells are treated with a serial dilution of the oral SERD or a vehicle control.
3. Incubation:
-
The plates are incubated for a period that allows for multiple cell doublings (e.g., 3-5 days).
4. Viability Measurement:
-
For MTT assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.
-
For CellTiter-Glo® assay: A reagent that measures ATP levels (an indicator of metabolically active cells) is added to each well, generating a luminescent signal.
5. Data Acquisition:
-
The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is read using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control.
-
An IC50 value (the concentration at which cell proliferation is inhibited by 50%) is determined from a dose-response curve.
Caption: General workflow for a cell proliferation assay.
Conclusion
The development of oral SERDs represents a significant advancement in the treatment of ER+ breast cancer. Elacestrant has paved the way as the first FDA-approved agent in this class, demonstrating a clear clinical benefit, particularly in patients with ESR1-mutated tumors. Other oral SERDs, such as imlunestrant, camizestrant, and giredestrant, have also shown promising activity in clinical trials. The PROTAC degrader vepdegestrant offers a novel and potent mechanism for ERα degradation that is also proving effective in clinical settings.
For researchers and drug development professionals, the choice of which oral SERD to investigate or develop further will depend on a variety of factors, including their specific preclinical models, target patient populations, and desired therapeutic profiles. The data and methodologies presented in this guide provide a foundation for making informed decisions in this rapidly evolving and promising area of oncology research.
References
- 1. What is Giredestrant used for? [synapse.patsnap.com]
- 2. What is Elacestrant hydrochloride, Mechanism of action, applications, interactions? [enantilabs.com]
- 3. What is Camizestrant used for? [synapse.patsnap.com]
- 4. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
"ER degrader 1" compared to vepdegestrant efficacy
As a comparative guide for researchers, scientists, and drug development professionals, this document provides an objective analysis of the efficacy of vepdegestrant, a novel PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, in relation to established ER-targeting therapies. Due to the nonspecificity of the term "ER degrader 1," this guide will focus on comparing vepdegestrant to fulvestrant, a well-established selective estrogen receptor degrader (SERD) that serves as a critical benchmark in the field. This comparison is supported by extensive preclinical and clinical data, providing a robust framework for evaluating vepdegestrant's performance.
Mechanism of Action: A Tale of Two Degraders
Vepdegestrant operates through a distinct mechanism of action compared to traditional SERDs like fulvestrant. As a PROTAC, vepdegestrant is a heterobifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of the ER, marking it for degradation by the cell's proteasome machinery.[2][3] This direct harnessing of the ubiquitin-proteasome system results in efficient and robust ER degradation. In contrast, fulvestrant, a SERD, induces a conformational change in the ER that indirectly leads to its degradation.
Preclinical Efficacy
In preclinical studies, vepdegestrant has demonstrated superior ER degradation and tumor growth inhibition compared to fulvestrant.
| Parameter | Vepdegestrant | Fulvestrant | Cell/Animal Model | Reference |
| ER Degradation | ≥90% | - | Wild-type and mutant ER cell lines | |
| Tumor Growth Inhibition (TGI) | 87%–123% | 31%–80% | MCF7 orthotopic xenograft models | |
| Efficacy in Resistant Model | 102% TGI | - | ST941/HI/PBR palbociclib-resistant model |
Experimental Protocols: Preclinical Studies
-
Cell Lines and Xenograft Models: Studies utilized ER+ breast cancer cell lines, such as MCF7, and patient-derived xenograft (PDX) models, including those with ER Y537S mutations, to assess efficacy in both hormone-dependent and independent, as well as treatment-resistant, contexts.
-
ER Degradation Assays: The extent of ER degradation was quantified in vitro in breast cancer cell lines, with DC50 values reported to be approximately 1-2 nM for vepdegestrant.
-
Tumor Growth Inhibition Studies: In vivo efficacy was evaluated in orthotopic xenograft models, where tumor volume was measured over time in response to treatment with vepdegestrant or fulvestrant.
Clinical Efficacy: The VERITAC-2 Trial
The Phase III VERITAC-2 trial provides the most definitive clinical comparison between vepdegestrant and fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer that has progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.
| Efficacy Endpoint | Vepdegestrant | Fulvestrant | Patient Population | p-value | Reference |
| Median Progression-Free Survival (PFS) | 5.0 months | 2.1 months | ESR1-mutant | < .001 | |
| 6-Month PFS Rate | 45.2% | 22.7% | ESR1-mutant | - | |
| Clinical Benefit Rate (CBR) | 42.1% | 20.2% | ESR1-mutant | < .001 | |
| Objective Response Rate (ORR) | 18.6% | 4.0% | ESR1-mutant | .001 | |
| Median PFS (All Patients) | 3.7 months | 3.6 months | Intent-to-Treat (ITT) | .07 |
Experimental Protocols: VERITAC-2 Trial
-
Study Design: A global, randomized, open-label Phase III trial.
-
Patient Population: The study enrolled patients with ER+/HER2-, HER2-negative advanced breast cancer who had progressed after one line of a CDK4/6 inhibitor plus endocrine therapy and no more than one additional line of endocrine therapy. Patients with prior chemotherapy in the advanced setting or prior fulvestrant were excluded.
-
Treatment Arms: Patients were randomized to receive either 200 mg of oral vepdegestrant once daily or 500 mg of intramuscular fulvestrant on days 1 and 15 of the first cycle, and then on day 1 of subsequent cycles.
-
Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent central review in both the ESR1-mutant and the overall intent-to-treat populations. Key secondary endpoints included overall survival, objective response rate, and clinical benefit rate.
Safety and Tolerability
Vepdegestrant has demonstrated a manageable safety profile. In the VERITAC-2 trial, treatment-emergent adverse events (TEAEs) were mostly grade 1 or 2. The most common TEAEs in the vepdegestrant arm were fatigue, increased ALT and AST, and nausea. Grade ≥3 TEAEs occurred in 23.4% of patients receiving vepdegestrant compared to 17.6% with fulvestrant. Discontinuation due to TEAEs was low, at 2.9% for vepdegestrant.
Conclusion
The available data strongly suggest that vepdegestrant offers a significant efficacy advantage over fulvestrant, particularly in the clinically challenging population of patients with ESR1-mutant ER+/HER2- advanced breast cancer. Its novel PROTAC mechanism leads to more profound ER degradation, which translates to improved tumor growth inhibition in preclinical models and a statistically significant and clinically meaningful improvement in progression-free survival in the VERITAC-2 trial. While not showing a statistically significant PFS benefit in the overall ITT population of the VERITAC-2 trial, the robust effect in the ESR1-mutant subgroup positions vepdegestrant as a promising future therapy for this patient population. The oral administration of vepdegestrant also offers a convenience advantage over the intramuscular injections of fulvestrant.
References
Validating ER Degrader Target Engagement in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a novel molecule engages and modulates its intended target within a cellular context is a critical step. This guide provides a comprehensive comparison of key methodologies for validating the target engagement of "ER degrader 1," a conceptual selective estrogen receptor (ER) degrader. We will explore direct and indirect methods of confirming target degradation, provide detailed experimental protocols, and present comparative data for established ER degraders.
Mechanism of Action: How ER Degraders Work
Estrogen Receptor (ER) degraders are designed to eliminate ER protein from cancer cells, thereby shutting down the signaling pathways that drive tumor growth.[1] A prominent class of these molecules are Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules consist of a ligand that binds to the estrogen receptor and another that recruits an E3 ubiquitin ligase.[2] By bringing the ER and the E3 ligase into close proximity, the PROTAC facilitates the tagging of ER with ubiquitin, marking it for destruction by the cell's natural protein disposal machinery, the proteasome.[1][3] This event-driven mechanism allows a single degrader molecule to trigger the destruction of multiple ER proteins.[3]
Comparative Analysis of ER Degraders
To contextualize the performance of "this compound," it is useful to compare it against other known ER degraders. The table below summarizes preclinical data for Vepdegestrant, a PROTAC ER degrader, and compares its degradation efficiency with approved and investigational Selective Estrogen Receptor Degraders (SERDs).
| Degrader | Mechanism | Cell Line | DC50 (Degradation) | Dmax (Max Degradation) | Citation |
| Vepdegestrant (ARV-471) | PROTAC | MCF-7 | Not Reported | ~86% | |
| T47D | Not Reported | ~79% | |||
| Fulvestrant | SERD | MCF-7 | Not Reported | ~74% | |
| T47D | Not Reported | ~73% | |||
| Elacestrant | SERD | MCF-7 | Not Reported | ~19.5% | |
| T47D | Not Reported | ~8% | |||
| Investigational SERDs | SERD | MCF-7 | Not Reported | 55% - 74.5% | |
| (giredestrant, camizestrant, etc.) | T47D |
Data represents in vitro degradation after 4 hours of treatment. DC50 is the concentration required to achieve 50% of maximal degradation. Dmax is the maximum percentage of protein degradation observed.
Methods for Validating Target Engagement
Several robust methods exist to validate the degradation of ER in response to treatment. These can be broadly categorized as methods that directly quantify protein levels and those that measure the downstream functional consequences of ER degradation.
Western Blotting: The Gold Standard for Protein Quantification
Western blotting is a widely used technique to directly measure the reduction in ER protein levels following treatment with a degrader. It allows for the visualization and quantification of the target protein relative to a loading control.
Experimental Protocol: Western Blot for ERα Degradation
-
Cell Culture and Treatment: Seed ER-positive cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of "this compound" or a vehicle control (e.g., DMSO) for a set time course (e.g., 0, 4, 8, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Protein Quantification: Scrape and collect the cell lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling at 95°C for 5-10 minutes. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and calculate the percentage of remaining ERα relative to the vehicle-treated control to determine degradation.
RT-qPCR: Measuring Downstream Gene Expression
A functional consequence of ERα degradation is the downregulation of its target genes. Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method to quantify the mRNA expression levels of ER-responsive genes like GREB1, pS2 (TFF1), and NRIP1. A decrease in the mRNA levels of these genes indicates successful target engagement and functional inactivation of the ER pathway.
References
A New Generation of ER Degraders Outperforms Fulvestrant in ESR1 Mutant Breast Cancer Models
A comprehensive analysis of preclinical and clinical data reveals that novel estrogen receptor (ER) degraders demonstrate superior efficacy over fulvestrant in breast cancer models harboring ESR1 mutations. These next-generation therapies, often referred to as selective estrogen receptor degraders (SERDs), not only show enhanced tumor inhibition but also overcome key resistance mechanisms that limit the effectiveness of fulvestrant.
Fulvestrant, the first-in-class SERD, has been a cornerstone of treatment for ER-positive (ER+) breast cancer. However, its efficacy is often compromised by the emergence of mutations in the estrogen receptor 1 gene (ESR1), which confer ligand-independent receptor activity and drive resistance.[1][2][3] This has spurred the development of novel oral SERDs designed for improved potency and bioavailability, with several showing significant promise in targeting these resistant tumors. This guide provides a detailed comparison of a representative next-generation ER degrader, referred to here as "ER degrader 1" (a proxy for novel oral SERDs like elacestrant, camizestrant, and vepdegestrant), and fulvestrant in ESR1 mutant models.
Superior Efficacy of Novel ER Degraders in Preclinical Models
In vitro and in vivo preclinical studies consistently demonstrate the enhanced antitumor activity of novel ER degraders compared to fulvestrant in the context of ESR1 mutations.
Cell-Based Assays:
Novel oral SERDs have shown greater potency in inhibiting the proliferation of ER+ breast cancer cell lines, including those with engineered or naturally occurring ESR1 mutations. For instance, in MCF-7 cells harboring Y537S or D538G ESR1 mutations, which are common clinically observed resistance mutations, novel degraders exhibit lower GI50 values (the concentration required to inhibit cell growth by 50%) compared to fulvestrant.[4]
| Cell Line | ESR1 Mutation | This compound (GI50, nM) | Fulvestrant (GI50, nM) | Reference |
| MCF-7 LTEDY537C | Y537C | 5 | >10 (estimated) | [4] |
| SUM44-LTEDY537S | Y537S | 100 | >100 (estimated) |
Xenograft Models:
In vivo studies using patient-derived xenograft (PDX) models, which more closely mimic human tumors, further substantiate the superiority of novel ER degraders. In PDX models with ESR1 mutations such as Y537S and D538G, treatment with oral SERDs like imlunestrant and AZD9833 resulted in significant tumor regression, outperforming fulvestrant.
| Xenograft Model | ESR1 Mutation | This compound (Compound) | Outcome vs. Fulvestrant | Reference |
| PDX with Y537S | Y537S | Imlunestrant | Superior tumor regression | |
| CTC174 (PDX) | D538G | AZD9833 | Equivalent anti-tumor effects to supraclinical fulvestrant |
Overcoming Fulvestrant-Specific Resistance
A key advantage of the newer generation of ER degraders is their ability to remain active against tumors that have developed resistance specifically to fulvestrant. Recent research has identified novel F404 mutations in ESR1 that arise in conjunction with pre-existing activating mutations and confer profound resistance to fulvestrant. In silico modeling suggests that these mutations disrupt a critical pi-stacking bond between fulvestrant and the ERα ligand-binding domain.
Crucially, in vitro models have shown that while compound mutations like D538G + F404L lead to fulvestrant resistance, these models remain sensitive to a range of novel oral SERDs, including elacestrant and camizestrant. This indicates a distinct mechanism of action and binding mode for these newer agents that is not compromised by the F404-mediated resistance to fulvestrant.
Clinical Evidence in Patients with ESR1 Mutations
The preclinical advantages of novel oral SERDs have translated into positive clinical outcomes. The phase 3 EMERALD trial, for instance, demonstrated the superiority of elacestrant over standard-of-care endocrine therapy, including fulvestrant, in patients with ER+/HER2- advanced or metastatic breast cancer with ESR1 mutations.
| Clinical Trial | Drug | Comparator | Patient Population | Median Progression-Free Survival (PFS) | Reference | |---|---|---|---|---| | EMERALD | Elacestrant | Fulvestrant or AI | ER+, HER2-, ESR1-mutated | 3.8 months vs 1.9 months | | | SERENA-2 | Camizestrant (75mg) | Fulvestrant | ER+, HER2-, ESR1-mutated | 7.2 months vs 3.7 months | | | VERITAC-2 | Vepdegestrant | Fulvestrant | ER+, HER2-, ESR1-mutated | Statistically significant improvement (specific data pending full publication) | |
At the 6- and 12-month landmarks in the EMERALD trial, a significantly higher percentage of patients on elacestrant were progression-free compared to those on fulvestrant. Similarly, the SERENA-2 trial showed that camizestrant at a 75mg dose reduced the risk of disease progression or death by 67% compared to fulvestrant in patients with ESR1-mutated tumors.
Mechanisms of Action and Signaling Pathways
Both fulvestrant and novel ER degraders function by binding to the estrogen receptor, leading to its degradation via the ubiquitin-proteasome system. This eliminates the receptor, thereby shutting down the ER signaling pathways that drive cancer cell growth. However, the newer oral SERDs appear to induce a conformational change in the ER that is more effective in promoting degradation, particularly in the context of resistance-conferring mutations.
Caption: ER signaling pathway and points of intervention by ER degraders.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the comparison.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7 with specific ESR1 mutations) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the ER degrader (e.g., "this compound" or fulvestrant) or vehicle control (DMSO).
-
Incubation: Plates are incubated for 5-7 days at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well and incubated for 2-4 hours.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Patient-Derived Xenograft (PDX) Model Efficacy Study
-
Tumor Implantation: Fragments of a patient's tumor, previously established and passaged in mice (e.g., harboring a specific ESR1 mutation), are subcutaneously implanted into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle, fulvestrant, "this compound").
-
Drug Administration: Fulvestrant is typically administered via intramuscular or subcutaneous injection (e.g., 5 mg/mouse, weekly). Oral SERDs are administered daily by oral gavage at specified doses.
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers (Volume = (length x width²)/2). Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Caption: Workflow for a Patient-Derived Xenograft (PDX) efficacy study.
Conclusion
The development of novel, orally bioavailable ER degraders represents a significant advancement in the treatment of ER-positive, ESR1-mutant breast cancer. Both preclinical and clinical data strongly support their superiority over fulvestrant in this patient population. These next-generation SERDs demonstrate greater potency, the ability to overcome fulvestrant-specific resistance mechanisms, and improved clinical outcomes. As more data from ongoing trials become available, these agents are poised to change the standard of care for patients with endocrine-resistant breast cancer.
References
- 1. ESR1 Mutations in Hormone Receptor… | College of American Pathologists [cap.org]
- 2. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ESR1 Mutations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Oral SERD Elacestrant Shows Efficacy in Breast Cancer Harboring ESR1 Mutations - Conference Correspondent [conference-correspondent.com]
Comparative Efficacy of ER Degraders in ER+ Breast Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Estrogen Receptor (ER) degraders in various ER-positive (ER+) breast cancer cell lines. Due to the limited public availability of specific efficacy data for the investigational molecule "ER degrader 1," this guide will focus on a well-characterized, clinical-stage Proteolysis Targeting Chimera (PROTAC) ER degrader, Vepdegestrant (ARV-471), as a representative example. This guide will compare its performance against the established selective ER degrader (SERD), Fulvestrant.
This comparison is supported by experimental data from publicly available studies and aims to provide a clear overview of the relative potency and efficacy of these compounds in preclinical models of ER+ breast cancer.
Mechanism of Action: A Tale of Two Degraders
Estrogen receptor-positive breast cancer is heavily reliant on the ER signaling pathway for its growth and survival. ER degraders represent a therapeutic strategy aimed at eliminating the ER protein, thereby shutting down this critical signaling pathway. While both PROTACs and SERDs induce ER degradation, their mechanisms of action differ significantly.
Selective Estrogen Receptor Degraders (SERDs) , such as Fulvestrant, are compounds that bind directly to the estrogen receptor. This binding induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
PROTAC ER Degraders , like Vepdegestrant, are bifunctional molecules. One end of the molecule binds to the estrogen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[2] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple ER proteins.
Comparative Efficacy in ER+ Cell Lines
The following tables summarize the in vitro efficacy of Vepdegestrant and Fulvestrant in commonly used ER+ breast cancer cell lines. The data presented includes the half-maximal degradation concentration (DC50) for ERα protein and the half-maximal inhibitory concentration (IC50) for cell viability or proliferation.
Table 1: ERα Degradation (DC50) in ER+ Breast Cancer Cell Lines
| Compound | Cell Line | DC50 (nM) | Comments |
| Vepdegestrant (ARV-471) | MCF-7 (WT ESR1) | ~1 | Potent degradation of wild-type ERα. |
| T47D (WT ESR1) | Data not available | - | |
| CAMA-1 (WT ESR1) | Data not available | - | |
| Fulvestrant | MCF-7 (WT ESR1) | 1.2 | Standard SERD for comparison.[3] |
| T47D (WT ESR1) | Data not available | - | |
| CAMA-1 (WT ESR1) | Data not available | - |
Note: Data for Vepdegestrant is based on preclinical studies.[4] The lack of publicly available, directly comparable DC50 values for all cell lines highlights a gap in the literature.
Table 2: Inhibition of Cell Proliferation/Viability (IC50) in ER+ Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Comments |
| Vepdegestrant (ARV-471) | MCF-7 (WT ESR1) | Data not available | - |
| T47D (WT ESR1) | Data not available | - | |
| CAMA-1 (WT ESR1) | Data not available | - | |
| Fulvestrant | MCF-7 (WT ESR1) | Data not available | - |
| T47D (WT ESR1) | Data not available | - | |
| CAMA-1 (WT ESR1) | Data not available | - |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: ER Signaling and Degrader Mechanism of Action
Figure 2: Western Blot Workflow for ERα Degradation
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of ER degraders.
Western Blotting for ERα Protein Levels
This assay is used to quantify the amount of ERα protein in cells following treatment with an ER degrader.
1. Cell Culture and Treatment:
-
Seed ER+ breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ER degrader (e.g., Vepdegestrant, Fulvestrant) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.
4. Densitometry Analysis:
-
Quantify the intensity of the ERα and loading control bands using image analysis software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the ER degrader on the viability and metabolic activity of cancer cells.
1. Cell Seeding and Treatment:
-
Seed ER+ breast cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the ER degrader or a vehicle control.
2. Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
3. Viability Measurement:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
-
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value using a non-linear regression model.
Conclusion
This guide provides a comparative overview of the efficacy of ER degraders, using the well-characterized PROTAC ER degrader Vepdegestrant as a representative example in comparison to the established SERD, Fulvestrant. The provided data, though limited in direct head-to-head comparisons across multiple cell lines in the public domain, suggests that novel ER degradation strategies like PROTACs hold significant promise. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field of ER-targeted breast cancer therapy. Further preclinical studies with direct comparisons of a wider range of ER degraders across multiple ER+ cell lines, including those with different ESR1 mutation statuses, are warranted to fully elucidate their relative efficacy and potential clinical applications.
References
A Comparative Guide to the Cross-Reactivity of Estrogen Receptor (ER) Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of Estrogen Receptor (ER) degraders, with a focus on providing supporting experimental data and methodologies. Understanding the selectivity of these compounds is critical for interpreting preclinical and clinical results, as well as for anticipating potential off-target effects.
Introduction to ER Degraders and the Importance of Selectivity
Estrogen Receptor (ER) degraders, including Selective Estrogen Receptor Degraders (SERDs) and Proteolysis Targeting Chimeras (PROTACs), are a cornerstone of therapy for ER-positive breast cancer. These molecules function by binding to the estrogen receptor and inducing its degradation, thereby abrogating ER-mediated signaling that drives tumor growth. While their primary target is the estrogen receptor, the potential for cross-reactivity with other receptors is a key consideration in drug development. Off-target binding can lead to unexpected side effects or, in some cases, synergistic therapeutic effects. Therefore, comprehensive selectivity profiling is an essential step in the characterization of these agents.
Comparative Analysis of Cross-Reactivity
Here, we present available cross-Reactivity data for elacestrant, a recently approved oral SERD. While comprehensive public data for all ER degraders is not always available, the information on elacestrant from regulatory assessments provides valuable insight into its off-target profile. For other agents like vepdegestrant (ARV-471), a PROTAC ER degrader, preclinical studies have emphasized its high selectivity, though detailed panel data is not publicly accessible.
Elacestrant Off-Target Binding Profile
In secondary pharmacology studies reviewed by regulatory agencies, elacestrant was evaluated for its potential to interact with a panel of other receptors. The findings are summarized below.
| Target | Assay Type | Result | Functional Activity at Clinically Relevant Concentrations |
| Cannabinoid Receptor 1 (CB1) | Inhibition Assay | Inhibition Observed | Not specified, but generally considered inactive |
| Adrenergic Receptor α2a | Binding Assay | Binding Affinity Observed | No functional agonist or antagonist activity |
Data sourced from publicly available FDA and EMA assessment reports.
These findings suggest that while elacestrant can interact with the cannabinoid CB1 receptor and the adrenergic α2a receptor in vitro, these interactions are not expected to be functionally relevant at the concentrations achieved in patients. This indicates a favorable selectivity profile for elacestrant.
Experimental Protocols
The assessment of compound selectivity is typically performed using a battery of standardized in vitro assays. Below is a detailed methodology for a common approach used in the pharmaceutical industry.
Radioligand Binding Assay for Receptor Cross-Reactivity Screening
This method is used to determine the ability of a test compound to displace a known radiolabeled ligand from a specific receptor, thus indicating the test compound's binding affinity for that receptor.
Objective: To assess the binding affinity of an ER degrader to a panel of off-target receptors.
Materials:
-
Test compound (ER degrader)
-
A panel of cell membranes or recombinant proteins expressing the receptors of interest.
-
Specific radiolabeled ligands for each receptor in the panel.
-
Assay buffer (specific to each receptor).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: The ER degrader is serially diluted in the appropriate assay buffer to create a range of concentrations.
-
Reaction Mixture Preparation: In each well of a 96-well plate, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the specific radiolabeled ligand.
-
The cell membrane preparation or recombinant protein expressing the target receptor.
-
The test compound at various concentrations.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through the filter plates using a vacuum manifold. The filter membrane traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: The filter plates are dried, and a scintillation cocktail is added to each well. The amount of radioactivity trapped on the filters is then quantified using a microplate scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of inhibition of radioligand binding at each concentration of the test compound. An IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing Signaling and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: On-target and potential off-target pathways of an ER degrader.
Caption: Workflow for a radioligand binding assay.
A Comparative Guide to the Antitumor Activity of Vepdegestrant, a First-in-Class Oral PROTAC ER Degrader
This guide provides a comprehensive comparison of the antitumor activity of the investigational PROTAC estrogen receptor (ER) degrader, vepdegestrant (ARV-471), with other ER-targeted therapies. The information is intended for researchers, scientists, and drug development professionals to provide an objective overview based on available preclinical and clinical data.
Mechanism of Action: A Novel Approach to ER Degradation
Traditional therapies for estrogen receptor-positive (ER+) breast cancer, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors, aim to either block the receptor or reduce estrogen levels.[1] Selective estrogen receptor degraders (SERDs) like fulvestrant go a step further by promoting ER degradation, but their efficacy can be limited by poor pharmacokinetics.[2]
Vepdegestrant represents a novel class of ER degraders known as Proteolysis-Targeting Chimeras (PROTACs).[3][4] These bifunctional molecules are designed to harness the body's own cellular protein disposal system, the ubiquitin-proteasome system (UPS), to directly and efficiently eliminate the ER protein.[4] Vepdegestrant is composed of a ligand that binds to the estrogen receptor and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings the ER and the E3 ligase into close proximity, forming a ternary complex that triggers the ubiquitination of the ER, marking it for degradation by the proteasome. This catalytic process allows a single vepdegestrant molecule to induce the degradation of multiple ER proteins.
Caption: Mechanism of action of Vepdegestrant.
Comparative Efficacy: Preclinical and Clinical Data
Preclinical In Vitro and In Vivo Data
Preclinical studies have demonstrated the superior ER degradation and antitumor activity of vepdegestrant compared to SERDs like fulvestrant.
| Parameter | Vepdegestrant | Fulvestrant | Other Oral SERDs | Cell Lines/Model | Source |
| Maximal ER Degradation (in vitro, 4h) | 79-86% | 73-74% | 8-74.5% | MCF7, T47D | |
| ER Degradation (in vivo) | >90% | 40-65% | - | ER+ Breast Cancer Models | |
| Tumor Growth Inhibition (TGI) | 103% | 54% | - | MCF7 Xenograft |
Clinical Trial Data: The VERITAC-2 Study
The phase 3 VERITAC-2 trial evaluated the efficacy and safety of vepdegestrant compared to fulvestrant in patients with ER+/HER2- advanced breast cancer who had prior endocrine therapy and a CDK4/6 inhibitor.
| Endpoint | Vepdegestrant | Fulvestrant | Patient Population | Source |
| Median Progression-Free Survival (PFS) | 5.0 months | 2.1 months | ESR1-mutant | |
| Median Progression-Free Survival (PFS) | 3.8 months | 3.6 months | Overall Population | |
| Objective Response Rate (ORR) | 18.6% | 4.0% | ESR1-mutant | |
| Clinical Benefit Rate (Phase 1/2) | 38% | - | Heavily pretreated patients | |
| Grade 3 or Higher Adverse Events | 23% | 18% | Overall Population |
These results highlight that vepdegestrant showed a significant improvement in progression-free survival in patients with ESR1-mutant tumors, a common mechanism of resistance to endocrine therapy.
Experimental Protocols
In Vitro ER Degradation Assay
-
Cell Lines: MCF7 and T47D ER+ breast cancer cell lines were used.
-
Treatment: Cells were treated with vepdegestrant, fulvestrant, or other oral SERDs at concentrations ranging from 0.16 nM to 100 nM for 4 hours.
-
Analysis: ER protein levels were quantified by immunoblot (Western blot) analysis to determine the percentage of degradation relative to vehicle-treated control cells.
MCF7 Cell Line-Derived Xenograft (CDX) Model
-
Animal Model: Immunocompromised mice were implanted with MCF7 cells to establish tumors.
-
Treatment: Once tumors reached a specified size, mice were treated orally with vepdegestrant (e.g., 30 mg/kg) or intramuscularly with fulvestrant (e.g., 200 mg/kg).
-
Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume was measured regularly over the course of the study (e.g., 28 days), and TGI was calculated relative to a vehicle-treated control group.
-
ER Degradation: At the end of the study, tumors were excised, and ER protein levels in tumor lysates were quantified to assess in vivo target degradation.
-
Caption: Workflow for assessing in vivo antitumor activity.
Other Investigational ER Degraders
Besides vepdegestrant, other PROTAC ER degraders are in early clinical development, such as AC699, which has also shown promising preliminary antitumor activity, particularly in patients with ESR1 mutations. The development of multiple oral SERDs and PROTAC ER degraders is expanding the therapeutic landscape for ER+ breast cancer, offering potential new options for patients who have developed resistance to standard therapies.
Conclusion
Vepdegestrant demonstrates a distinct and highly efficient mechanism of action compared to traditional endocrine therapies and SERDs. Preclinical data show superior ER degradation and tumor growth inhibition. Clinically, in the VERITAC-2 trial, vepdegestrant has shown a significant benefit in progression-free survival for patients with ESR1-mutant ER+/HER2- advanced breast cancer compared to fulvestrant. These findings support the potential of vepdegestrant as a new backbone therapy in the treatment of ER+ breast cancer. Further research and ongoing clinical trials will continue to define its role, both as a monotherapy and in combination with other targeted agents.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling ER Degrader 1
For researchers and scientists at the forefront of drug development, the safe and effective handling of novel compounds like ER degrader 1 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the integrity of your research and the safety of your laboratory personnel.
This compound is a potent research chemical designed to induce the degradation of the estrogen receptor (ER).[1] As with any potent compound, understanding and implementing proper handling and disposal protocols are critical. While a specific Safety Data Sheet (SDS) for every ER degrader may not always be readily available, the following guidelines are based on best practices for similar proteolysis-targeting chimeras (PROTACs) and general laboratory safety standards.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE to be worn at all times when handling the compound, from initial receipt to final disposal.
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Use chemically resistant gloves, such as nitrile. |
| Body Protection | Wear a laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions.[2] |
Operational Plan: From Receipt to Experimentation
Proper handling and storage are vital for maintaining the chemical integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage:
Upon receiving this compound, it is crucial to handle it with care. For long-term storage, it is recommended to store the compound at -20°C under nitrogen, away from moisture.[3][4] If dissolved in a solvent, store the solution at -80°C for up to six months or at -20°C for one month.
Experimental Workflow:
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from preparation of a stock solution to its application in a cell-based assay.
Protocol for Preparing a 10 mM Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
In a chemical fume hood, carefully weigh the desired amount of the solid compound.
-
Add the appropriate volume of fresh, anhydrous dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.
-
Vortex or sonicate the solution until the solid is completely dissolved.
Disposal Plan: Ensuring a Safe and Clean Exit
The proper disposal of this compound and associated chemical waste is a critical final step. Adherence to institutional and local regulations is mandatory.
Waste Segregation and Collection:
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.
-
Container Selection: Use a sturdy, leak-proof, and chemically compatible container for waste collection. Whenever possible, use the original container if it is in good condition.
-
Labeling: Clearly label the waste container with its contents, including the name "this compound waste" and any solvents used.
Disposal Procedure:
The following flowchart outlines the general procedure for the disposal of chemical waste, including this compound.
Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with a suitable solvent, such as alcohol.
-
Dispose of all contaminated materials, including gloves and wipes, as chemical waste.
First Aid Measures
In the event of exposure, immediate action is critical. The following table provides first aid guidance.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery. Always consult your institution's specific safety protocols and the manufacturer's most recent safety information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
